molecular formula C22H48N2O10 B12692219 Einecs 285-130-8 CAS No. 85030-06-4

Einecs 285-130-8

Cat. No.: B12692219
CAS No.: 85030-06-4
M. Wt: 500.6 g/mol
InChI Key: VGRTVLVGICQTDF-UHFFFAOYSA-N
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Description

Historical Development and Industrialization of Furfural (B47365) Production

The journey of furfural from a laboratory curiosity to an industrial chemical spans over a century. britannica.com

1821-1832: German chemist Johann Wolfgang Döbereiner is credited with first isolating furfural as a byproduct of formic acid synthesis. wikipedia.orgdalinyebo.com

1840: Scottish chemist John Stenhouse demonstrated that furfural could be produced by distilling various agricultural materials like corn, oats, bran, and sawdust with aqueous sulfuric acid. wikipedia.orgdalinyebo.com He also determined its empirical formula. wikipedia.org

1845: The name "furfurol" was coined by George Fownes, derived from the Latin words furfur (bran) and oleum (B3057394) (oil). wikipedia.org

1901: The chemical structure of furfural was deduced by the German chemist Carl Harries. wikipedia.orgdalinyebo.com

1922: A pivotal moment in the history of furfural was the commencement of its mass production by the Quaker Oats Company in Cedar Rapids, Iowa. wikipedia.orgdalinyebo.comacs.org They utilized oat hulls, a byproduct of their primary cereal production, marking a significant step in the industrial utilization of agricultural residues. britannica.comacs.orgchicagohistory.org This development established the foundation for the modern furfural industry. scispace.com

The original Quaker Oats process, or modified versions of it, still accounts for a significant portion of global furfural production. scispace.comsegovia-hernandez.com The process typically involves the acid-catalyzed hydrolysis of hemicellulose from biomass to produce pentose (B10789219) sugars, which are then dehydrated to form furfural. segovia-hernandez.com

Role of Furfural as a Biomass-Derived Platform Chemical

Furfural is recognized as one of the most promising platform chemicals derived directly from biomass. csic.es Its highly functionalized molecular structure, containing both an aldehyde group and a furan (B31954) ring, makes it a versatile starting material for the synthesis of a wide array of value-added chemicals and biofuels. csic.esacs.orgmdpi.com The U.S. Department of Energy has identified furfural as one of the top 30 biomass-derived platform compounds due to its potential in creating new bio-based products. dalinyebo.comacs.org

The chemical reactivity of furfural allows for various transformations:

Hydrogenation: Furfural can be hydrogenated to produce furfuryl alcohol, a major derivative used in the production of resins, plastics, and as a solvent. acs.orggrandviewresearch.com Further hydrogenation can yield tetrahydrofurfuryl alcohol, 2-methylfuran (B129897), and 2-methyltetrahydrofuran (B130290), which have applications as solvents and fuel additives. sigmaaldrich.comacs.org

Oxidation: Oxidation of furfural can lead to the formation of furoic acid. csic.es

Decarbonylation: This process can be used to produce furan. csic.es

Condensation Reactions: Furfural can undergo condensation reactions with phenols, acetone, or urea (B33335) to produce resins. csic.es

The conversion of furfural provides a renewable pathway to chemicals that are traditionally derived from petroleum feedstocks. For instance, tetrahydrofuran (B95107) (THF), an important industrial solvent, can be synthesized from furfural. segovia-hernandez.comcsic.es This positions furfural as a key component in the development of sustainable and green chemistry.

Economic Landscape and Market Dynamics of Furfural

The global furfural market is a significant and growing segment of the bio-based chemical industry. The market size is valued in the hundreds of millions of U.S. dollars and is projected to continue its growth trajectory. grandviewresearch.commarketsandmarkets.comstellarmr.com

Market Size and Growth Projections:

YearMarket Value (USD Million)Projected CAGRSource
2022556.747.0% (2023-2030) grandviewresearch.com
20236622.9% (2023-2028) marketsandmarkets.com
2024574.124.66% (2025-2032) stellarmr.com
20251,6107.4% (2025-2033) straitsresearch.com

This table is for illustrative purposes and combines data from different market reports with varying methodologies.

Production and Key Players:

China is the dominant force in the global furfural market, accounting for a substantial portion of the world's production. globenewswire.comutwente.nl Other significant producing countries include the Dominican Republic and South Africa. wikipedia.org Key companies in the furfural market include Central Romana Corporation, Pennakem, LLC, and Illovo Sugar Africa (Pty) Ltd. marketsandmarkets.commordorintelligence.com

Market Drivers:

Growing Demand for Furfuryl Alcohol: The primary application of furfural is in the production of furfuryl alcohol, which accounts for the majority of furfural consumption. grandviewresearch.com Furfuryl alcohol is extensively used in the foundry industry to create resins for sand cores and molds. grandviewresearch.com

Demand for Renewable and Bio-based Chemicals: Increasing environmental concerns and a desire to reduce reliance on fossil fuels are driving the demand for chemicals derived from renewable resources. stellarmr.commordorintelligence.com Furfural, being produced from agricultural waste, is well-positioned to benefit from this trend. straitsresearch.com

Versatile Applications: Furfural is used as a solvent in the refining of lubricating oils and diesel fuel, and in the production of butadiene for synthetic rubber. britannica.com It also finds applications in the pharmaceutical and agricultural sectors. mordorintelligence.com

Raw Materials:

The production of furfural relies on the availability of agricultural residues rich in pentosans. Corn cobs are the most widely used raw material, followed by sugarcane bagasse, oat hulls, and rice husks. britannica.comgrandviewresearch.comglobenewswire.com The use of these low-cost and abundant feedstocks is a key advantage for the furfural industry. straitsresearch.com

Regional Market Insights:

The Asia-Pacific region, led by China, is the largest market for furfural in terms of both production and consumption. grandviewresearch.comstellarmr.com The rapid industrialization and significant agricultural output in this region contribute to its market dominance. marketsandmarkets.com North America and Europe also represent substantial markets, driven by their established industrial sectors and a growing focus on sustainable chemical production. stellarmr.com

Properties

CAS No.

85030-06-4

Molecular Formula

C22H48N2O10

Molecular Weight

500.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;decanedioic acid

InChI

InChI=1S/C10H18O4.2C6H15NO3/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*8-4-1-7(2-5-9)3-6-10/h1-8H2,(H,11,12)(H,13,14);2*8-10H,1-6H2

InChI Key

VGRTVLVGICQTDF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

Biomass Feedstocks for Furfural Einecs 285 130 8 Production

Lignocellulosic Biomass as a Renewable Carbon Source for Furfural (B47365) (Einecs 285-130-8)

Lignocellulosic biomass, the most abundant renewable carbon source on Earth, is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). researchgate.netscirp.org For furfural production, the hemicellulose component is of paramount importance. york.ac.uk The conversion process typically involves acid-catalyzed hydrolysis of the hemicellulose to release pentose (B10789219) sugars, followed by their dehydration to form furfural. samipubco.comscirp.org This makes lignocellulosic materials such as agricultural and forestry residues an ideal feedstock. sci-hub.sescirp.org The utilization of such biomass for furfural production is a key strategy in modern biorefineries, which aim to convert waste streams into high-value chemicals. samipubco.com

Hemicellulose is the primary precursor for furfural production. york.ac.ukresearchgate.net It is a heteropolymer of various pentoses (five-carbon sugars) and hexoses (six-carbon sugars), with xylan (B1165943) being a major component in many types of biomass like hardwoods and grasses. scirp.orgnih.gov The production of furfural specifically targets these C5 sugars. mdpi.com The process involves the selective hydrolysis of hemicellulose to break it down into its constituent monosaccharides, primarily xylose. researchgate.netpurdue.edu This step is crucial as it liberates the necessary building blocks for furfural synthesis while ideally leaving the cellulose and lignin fractions intact for separate valorization. york.ac.uk The efficiency of furfural production is therefore highly dependent on the effective and selective conversion of the hemicellulose fraction. researchgate.net

The formation of furfural from lignocellulosic biomass is a two-step process that begins with the hydrolysis of xylan, the most abundant hemicellulose polymer in many agricultural residues. nih.govirjweb.com In the first step, acid catalysts are typically employed to break the β-1,4-glycosidic bonds within the xylan polymer, releasing individual xylose monomers. mdpi.com

Specific Agricultural Residues and Their Potential for Furfural (this compound) Yield

A wide variety of agricultural residues are utilized for the commercial production of furfural, owing to their high pentosan content. samipubco.com The selection of a specific feedstock often depends on regional availability, cost, and the efficiency of furfural extraction. researchgate.net Historically and currently, materials like sugarcane bagasse, corn cobs, and oat hulls are among the most significant feedstocks. osti.govsamipubco.comscirp.org

Sugarcane bagasse, the fibrous residue remaining after sugarcane stalks are crushed to extract their juice, is a major agro-industrial byproduct used for furfural production. scirp.orgirjweb.com Its high hemicellulose content makes it an excellent raw material. chemrxiv.org The production process involves the acid-catalyzed hydrolysis of the pentosan fraction in the bagasse to yield xylose, which is then dehydrated to furfural. irjweb.comresearchgate.net Research has explored various catalytic systems and process conditions to optimize furfural yields from this abundant resource.

Table 1: Research Findings on Furfural Yield from Sugarcane Bagasse

Catalyst / Method Temperature (°C) Time Furfural Yield (%) Source(s)
H₂SO₄ / NaCl 120 125 min 84.7 researchgate.net
AlCl₃/HCl in THF/NaClaq 180 30 min 60.6 scielo.br
Glycine-based ionic liquid 180 10 min 90 github.io
H₂SO₄ / NaCl / Distillation Not Specified Not Specified 7.5 - 10 chemrxiv.org

Corn cobs and oat hulls are classic feedstocks for furfural production, with the Quaker Oats Company initiating the first large-scale commercial production from oat hulls in 1921. samipubco.comnih.gov Corn cobs are particularly desirable due to their high hemicellulose content, which is approximately 29.98±3.60%. ijcea.orgatlantis-press.com They are, along with sugarcane bagasse, one of the most predominantly used raw materials in the global furfural industry. scirp.orgirjweb.com The process involves acid hydrolysis to convert the xylan in the corn cobs into xylose, followed by dehydration to produce furfural. ijcea.org Numerous studies have focused on optimizing this conversion using various catalysts and reaction conditions to achieve high yields.

Table 2: Research Findings on Furfural Yield from Corn Cobs

Catalyst / Method Temperature (°C) Time Furfural Yield (%) Source(s)
ZSM-5 / Toluene / NaCl 200 2 h 78.5 atlantis-press.com
p-Sulfonic acid calix ejosdr.comarene 160 60 min 56 rsc.org
Deep Eutectic Solvents (DES) 170 60 min ~13.18 g/L (concentration) researchgate.net
H₂SO₄ 160 60 min ~7.69 g/L (concentration) researchgate.net

Recent research has identified tropical almond (Terminalia catappa) fruit seedcake, an agricultural waste product, as a promising and sustainable feedstock for furfural production. ejosdr.comejosdr.com This material is primarily composed of cellulose, hemicellulose, and lignin, making it suitable for conversion. ejosdr.com Studies have focused on optimizing the acid-catalyzed hydrolysis and dehydration of the seedcake to maximize furfural yield. Through response surface methodology, optimal reaction conditions have been determined, demonstrating the high potential of this agrowaste for valorization into a valuable bio-based chemical. ejosdr.comejosdr.comresearchgate.net

Table 3: Optimized Furfural Production from Tropical Almond Fruit Seedcake

Parameter Optimal Condition Source(s)
Reaction Temperature 160 °C ejosdr.comejosdr.comresearchgate.net
Reaction Time 53.82 minutes ejosdr.comejosdr.comresearchgate.net
Acid Concentration 7.50% ejosdr.comejosdr.comresearchgate.net
Maximum Furfural Yield 75.50% ejosdr.comejosdr.comresearchgate.net

Cotton Biomass Byproducts for Furfural Synthesis

Cotton, a primary global agricultural commodity, generates significant quantities of lignocellulosic biomass byproducts that are promising feedstocks for the production of Furfural. cotton.org Among these, cottonseed hulls (CSH) are particularly noteworthy due to their relatively high hemicellulose content, which is the primary precursor for Furfural synthesis. cotton.orgcotton.org Lignocellulosic biomass is composed of cellulose, hemicellulose, and lignin; the hemicellulose fraction, rich in pentose sugars like xylose, is converted into Furfural through acid-catalyzed hydrolysis and dehydration. scirp.org

The hemicellulose content in cottonseed hulls ranges from 11.6% to 24.5%. cotton.orgcotton.org This concentration is comparable to or higher than that of other agricultural residues, making CSH an economically viable and abundant raw material for the biorefinery industry. cotton.orgcotton.org Research has focused on optimizing the conversion of the pentosans within CSH into Furfural, exploring various process conditions to maximize yield.

One study utilized a Box-Behnken design (BBD), a response surface methodology, to systematically investigate the effects of three key variables on Furfural yield from CSH: pretreatment with 1% sulfuric acid, the concentration of sulfuric acid used for hydrolysis, and the reaction time. cotton.org The statistical analysis confirmed that all three variables significantly impacted the Furfural yield. cotton.org Through this optimization process, a maximal Furfural yield of 14.34% was achieved under specific conditions. cotton.orgcotton.org This demonstrates the potential of CSH as a dedicated feedstock for sustainable Furfural production. cotton.org

Hemicellulose Content in Various Biomass Feedstocks

Biomass FeedstockHemicellulose Content (%)Source
Cottonseed Hulls (CSH)11.6 - 24.5 cotton.org, cotton.org
Wheat Bran22 cotton.org, cotton.org
Bagasse16.52 cotton.org, cotton.org
Hemp10.60 cotton.org, cotton.org
Cotton Stem11 scirp.org
Rice Straw25 scirp.org

Pretreatment Strategies for Enhanced Furfural Production from Biomass

The efficient conversion of lignocellulosic biomass into Furfural is critically dependent on pretreatment. ucr.edu This step is essential to break down the complex and recalcitrant structure of the biomass, primarily by solubilizing the hemicellulose fraction and making the pentose sugars accessible for subsequent conversion. mdpi.com Various pretreatment strategies have been developed, each with distinct mechanisms and impacts on Furfural yield. segovia-hernandez.com Common methods include dilute acid pretreatment and ammonia (B1221849) fiber explosion (AFEX). segovia-hernandez.com

Dilute acid pretreatment is a widely used and effective method for hemicellulose hydrolysis. mdpi.comsamipubco.com This process typically involves treating the biomass with a dilute acid solution, such as sulfuric acid, at medium to high temperatures (150-220°C). segovia-hernandez.com The acid catalyzes the breakdown of hemicellulose into its constituent sugars, mainly xylose, which is then dehydrated to form Furfural. mdpi.com While this method is effective for sugar release, one of its traditional disadvantages in biofuel production—the degradation of sugars into products like Furfural—is a primary advantage in this context as it directly increases the product yield. segovia-hernandez.com Research has shown that optimizing conditions such as acid concentration, temperature, and reaction time is crucial for maximizing Furfural formation while minimizing the degradation of Furfural itself. cotton.orgsamipubco.com

Ammonia Fiber Explosion (AFEX) is another prominent pretreatment technique. segovia-hernandez.com AFEX involves treating biomass with liquid ammonia at high pressure and moderate temperatures (60-100°C), followed by a rapid pressure release. osti.govresearchgate.net This process causes the ammonia to expand, leading to a physical disruption of the biomass structure. AFEX is effective at decrystallizing cellulose and removing lignin, which enhances the accessibility of hemicellulose to catalysts for hydrolysis. researchgate.net Unlike acid pretreatment, AFEX does not significantly remove hemicellulose but makes it more accessible for enzymatic hydrolysis. osti.gov A techno-economic analysis comparing different pretreatment alternatives for Furfural production from oil palm empty fruit bunches found that the AFEX process was the most economically feasible option, yielding a higher internal rate of return and a shorter payback period compared to dilute acid or steam explosion pretreatments. researchgate.net

Comparison of Pretreatment Strategies for Furfural Production

Pretreatment StrategyTypical ConditionsMechanismKey Findings/Impact on Furfural ProductionSource
Dilute Acid with Hot Water (DA)150-220°C, Dilute H₂SO₄Catalytic hydrolysis of hemicellulose.Effectively solubilizes hemicellulose; degradation of pentose sugars to Furfural is an advantage, increasing yield. mdpi.com, segovia-hernandez.com
Ammonia Fiber Explosion (AFEX)60-180°C, High-pressure liquid ammonia, rapid pressure release.Physical disruption of biomass structure, decrystallization of cellulose.Increases accessibility of polysaccharides for hydrolysis; shown to be more economically feasible in some techno-economic analyses. researchgate.net, osti.gov, nih.gov
Autohydrolysis170°C for 40 min.Uses hot, compressed water to hydrolyze hemicellulose.Can achieve high Furfural yields (up to 73%) from the resulting hydrolysate, sometimes without an additional catalyst due to the formation of organic acids. researchgate.net

Production Methodologies for Furfural Einecs 285 130 8

Chemical Routes for Furfural (B47365) Synthesis

The conversion of biomass-derived sugars into furfural is a cornerstone of modern biorefineries. The principal chemical pathway involves the acid-catalyzed dehydration of C5 sugars. Research and development in this area focus on optimizing catalysts, solvent systems, and reactor configurations to enhance process efficiency and economic viability.

The most established method for furfural production is the acid-catalyzed dehydration of xylose. researchgate.net This process typically utilizes mineral acids, although solid acid catalysts are increasingly being explored to mitigate issues of corrosion and catalyst separation. researchgate.net The reaction is performed in an aqueous medium where the acid facilitates the removal of three water molecules from the xylose structure to form the furan (B31954) ring.

The acid-catalyzed conversion of xylose to furfural is a complex process with multiple proposed reaction pathways. acs.org In aqueous media, the reaction generally involves the removal of three water molecules from xylose. ncsu.edu

One commonly accepted mechanism proceeds through the following key steps:

Protonation: The reaction is initiated by the protonation of a hydroxyl group on the xylose molecule by an acid catalyst. ncsu.edu

Dehydration: A series of dehydration steps occur, leading to the formation of carbocation intermediates. ncsu.edu

Cyclization: The molecule then undergoes intramolecular cyclization.

Final Dehydration: Subsequent dehydration steps lead to the formation of the final furfural molecule.

An alternative and often more efficient pathway involves the initial isomerization of xylose (an aldose) to xylulose (a ketose). nih.govmdpi.com Xylulose dehydrates more readily and with higher selectivity to furfural compared to xylose. nih.gov This isomerization can be facilitated by Lewis acids, leading to a cascade reaction where xylose is first converted to xylulose, which is then rapidly dehydrated to furfural by a Brønsted acid. nih.gov

However, the reaction is complicated by side reactions, including the degradation of furfural through condensation or polymerization with itself or with reaction intermediates, leading to the formation of humins—insoluble, resinous byproducts. acs.org

The efficiency and selectivity of xylose dehydration to furfural are significantly influenced by the nature of the acid catalyst, specifically the presence and balance of Brønsted and Lewis acid sites. nih.gov

Lewis Acids: These are electron-pair acceptors (e.g., metal chlorides like AlCl₃, CrCl₃, SnCl₄, and metal oxides like SnO₂) that play a crucial role in the isomerization of xylose to xylulose. ucm.esnist.gov This isomerization is significant because xylulose dehydrates to furfural more rapidly and with higher selectivity than xylose. nih.gov By facilitating this initial isomerization step, Lewis acids open up a more efficient reaction pathway. nih.gov

A synergistic effect is observed when both Brønsted and Lewis acid sites are present in a catalytic system. nih.gov The Lewis acid sites promote the conversion of xylose to the more reactive xylulose intermediate, and the Brønsted acid sites then efficiently catalyze the dehydration of xylulose to furfural. nih.govnist.gov This dual-catalyst approach can lead to higher furfural yields at milder reaction conditions and shorter reaction times compared to using either type of acid alone. nih.gov For instance, combining CrCl₃ (a Lewis acid) with HCl (a Brønsted acid) has been shown to increase furfural yield from ~29% (with HCl alone) to ~39% in an aqueous phase, and up to 76% in a biphasic system. nih.gov

Catalyst TypePrimary Role in Xylose ConversionExamplesImpact on Furfural Yield
Brønsted Acid Catalyzes the dehydration of pentoses to furfural.H₂SO₄, HCl, Formic Acid, Sulfonated CarbonsEssential for the reaction but can promote furfural degradation.
Lewis Acid Catalyzes the isomerization of xylose to the more reactive xylulose.AlCl₃, CrCl₃, FeCl₃, SnCl₄, ZeolitesIncreases reaction rate and selectivity by creating a more favorable pathway.
Bifunctional (Brønsted & Lewis) Synergistically isomerizes xylose and dehydrates xylulose.Sulfonated metal oxides, Metal-doped solid acidsAchieves higher yields and selectivity under milder conditions.

Furfural production can be carried out using either batch or continuous processing technologies, with each approach having distinct operational characteristics. Historically, industrial production has relied on batch or semi-batch processes. researchgate.net

Continuous Processes: Continuous flow reactors, such as packed-bed reactors or microreactors, offer several advantages for furfural production. ucm.es In a continuous process, reactants are constantly fed into the reactor, and the product stream is continuously withdrawn. This allows for better control over reaction conditions, including temperature and residence time, leading to more consistent product quality. Continuous processes can achieve higher productivity and space-time yields. For example, studies comparing batch and continuous hydrogenation of furfural have shown that continuous flow reactors can lead to higher space-time yields and improved catalyst stability. The principles of process intensification, such as rapid heating and efficient product extraction, are more readily implemented in continuous systems, which can significantly increase furfural yields and reduce reactor size.

FeatureBatch ProcessContinuous Process
Operation Reactants are loaded at the start; products are removed at the end.Reactants are fed continuously; products are withdrawn continuously.
Productivity Generally lower due to downtime between batches.Higher space-time yields and overall productivity.
Process Control Less precise control over residence time and reaction conditions.Excellent control over temperature, pressure, and residence time.
Product Removal Often requires semi-batch operation (e.g., steam stripping) for in-situ removal.Integrated separation and extraction are more easily implemented.
Catalyst Stability Can suffer from catalyst deactivation or poisoning over the batch duration.Can offer improved catalyst stability and lifetime.
Scalability Scaling up can be complex.More straightforward to scale up (scaling-out).

A significant challenge in the aqueous-phase production of furfural is its degradation into humins. researchgate.net To overcome this, biphasic solvent systems have been developed. In this approach, the reaction is conducted in an aqueous phase (containing the xylose and acid catalyst), which is in contact with a water-immiscible organic solvent. researchgate.net

As furfural is produced in the aqueous phase, it is continuously extracted into the organic phase. researchgate.net This in-situ extraction serves two primary purposes:

It removes furfural from the acidic aqueous environment where degradation reactions occur, thereby protecting it and increasing the final yield.

It shifts the reaction equilibrium towards the products, potentially increasing the conversion rate of xylose.

The choice of the organic solvent is critical and is based on properties such as high partition coefficient for furfural, low miscibility with water, thermal stability, and ease of separation from furfural. Various organic solvents, including toluene, methyl isobutyl ketone (MIBK), and greener solvents derived from biomass, have been investigated. The use of biphasic systems has been shown to dramatically improve furfural yields, in some cases from 30% in a monophasic system to over 80% in a biphasic one.

Among the various organic solvents explored for biphasic systems, γ-Valerolactone (GVL) and Cyclopentyl methyl ether (CPME) have emerged as promising green and effective options.

Water/GVL System: Gamma-valerolactone (GVL) is a renewable solvent that can be derived from lignocellulosic biomass itself. It has been shown to be an effective solvent for furfural production in biphasic systems. GVL can act as both a reaction solvent and an extraction solvent. Using a water/GVL system can accelerate the conversion rate of biomass and minimize the degradation of furfural. Researchers have demonstrated that biphasic systems using GVL can achieve high furfural yields, with reports of 81% yield in 20 minutes. The system also helps in solubilizing humins that are formed, simplifying downstream processing.

Water/CPME System: Cyclopentyl methyl ether (CPME) is considered a green solvent due to its favorable properties, including a high boiling point, low formation of peroxides, and stability under acidic conditions. In the context of furfural production, a water/CPME biphasic system has proven to be highly effective. CPME exhibits a high selectivity for extracting furfural from the aqueous phase. Studies have demonstrated that a water-CPME system can achieve high furfural yields. For example, a yield of 74% from D-xylose was reported at 170°C in a water-CPME system. In another study, using a biochar-based catalyst in a CPME-H₂O system, a furfural yield of 80.5% was generated from corncob. researchgate.net The addition of salts like NaCl to the aqueous phase can further enhance the phase separation and improve furfural yield in a CPME/H₂O system. researchgate.net

Biphasic Solvent Systems for Improved Furfural (Einecs 285-130-8) Yield and Selectivity

Utilization of Natural Hydrophobic Solvents (e.g., Terpenoids, Eugenol) for Furfural (this compound) Extraction

The use of natural hydrophobic solvents, particularly terpenoids and their derivatives, presents a sustainable and efficient alternative to conventional petroleum-derived solvents for the in situ extraction of furfural during its production. acs.org This approach, known as reactive extraction, enhances furfural yield by continuously removing it from the aqueous reaction phase, thereby minimizing degradation and side reactions. nih.govd-nb.info

Terpenoids like thymol and eugenol (B1671780) have demonstrated superior performance in furfural extraction compared to traditional solvents such as toluene and methyl isobutyl ketone (MIBK). acs.org In one study, thymol and eugenol exhibited extraction yields of 95% and 91%, respectively, which were significantly higher than those of MIBK (85%) and toluene (81%). acs.org The effectiveness of these natural solvents is attributed to favorable molecular interactions with furfural, as predicted by computational models like COSMO-RS. acs.org

Research has also explored the use of hydrophobic deep eutectic solvents (HDES) derived from natural compounds for furfural recovery. nih.govresearchgate.netku.ac.aenih.gov A deep eutectic solvent composed of thymol and decanoic acid showed a high extraction efficiency of 94.1%. nih.govku.ac.ae These natural solvents are not only effective but also offer advantages such as biodegradability, lower toxicity, and reduced environmental impact. acs.org When eugenol was used as the organic solvent in a microwave-heated biphasic system, a furfural yield of 72.8% from xylose was achieved, with a high xylose conversion of 96.7% and furfural selectivity of 75.3%. acs.org

SolventExtraction Yield (%)
Thymol95
Eugenol91
Methyl isobutyl ketone (MIBK)85
Toluene81
Table 1. Comparison of furfural extraction yields for natural and conventional solvents. Data sourced from acs.org.

Catalytic Systems in Furfural (this compound) Production

Homogeneous acid catalysts, particularly mineral acids like sulfuric acid (H₂SO₄), are widely used in industrial furfural production. ucr.edukoreascience.kr These catalysts are effective in promoting the dehydration of xylose. acs.org However, their use is associated with challenges such as equipment corrosion, difficulties in catalyst separation and recovery, and environmental concerns. ucr.eduresearchgate.net

Research has focused on optimizing reaction conditions to maximize furfural yield while using these catalysts. For instance, with sulfuric acid, a maximum furfural yield of 59.0% was obtained at 180°C with a reaction time of 10 minutes from a 50 g/L initial xylose concentration. koreascience.kr

Organic acids like formic acid and acetic acid have emerged as more environmentally friendly alternatives. ucr.edukoreascience.kr Acetic acid is naturally released during the hydrolysis of hemicellulose and can contribute to the catalysis of the reaction. samipubco.com Formic acid, while requiring longer reaction times, has been shown to produce higher furfural yields compared to sulfuric acid under optimized conditions. A study comparing the two found that formic acid achieved a furfural yield of 65.32% at 180°C after 150 minutes, surpassing the yield obtained with sulfuric acid. koreascience.kr

CatalystCatalyst ConcentrationTemperature (°C)Reaction Time (min)Max. Furfural Yield (%)
Sulfuric Acid3 wt%1801059.0
Formic Acid5 wt%18015065.32
Table 2. Optimal conditions and yields for furfural production using homogeneous acid catalysts. Data sourced from koreascience.kr.

To overcome the limitations of homogeneous catalysts, significant research has been dedicated to the development of heterogeneous solid acid catalysts. researchgate.net These catalysts offer several advantages, including ease of separation from the reaction mixture, reduced corrosion, and potential for reuse. mdpi.comresearchgate.net

A variety of solid acid materials have been investigated for furfural production:

Zeolites : These microporous aluminosilicates possess tunable acidity and shape-selective properties that can enhance furfural selectivity by limiting the formation of larger byproduct molecules. researchgate.netmdpi.com Their high surface area and defined pore structures make them effective catalysts for carbohydrate dehydration. researchgate.net

Polymeric Solids : Ion-exchange resins, such as Nafion, which consist of a perfluorinated polymer backbone with sulfonic acid groups, have proven to be robust and effective catalysts. researchgate.net They exhibit high catalytic activity and stability under the harsh conditions of xylose dehydration. researchgate.net

Sulfonated Carbon Materials : These catalysts are prepared by sulfonating carbonaceous materials derived from biomass, creating materials with a high density of acidic -SO₃H groups. researchgate.net A bifunctional solid acid catalyst derived from flax straw, for example, achieved a furfural yield of 64.7% with a selectivity of 88.0%. researchgate.net

Metal Chlorides and Oxides : Various metal compounds, including metal chlorides, have been explored as catalysts. researchgate.net Additionally, materials like hectorites and fluorohectorites, which are types of clay, have been synthesized and tested, showing good catalytic efficiency, especially at short reaction times under microwave irradiation. mdpi.comupc.edu

The performance of these catalysts is influenced by their physicochemical properties, such as pore structure, surface area, and the type and strength of acid sites (both Brønsted and Lewis acids). researchgate.netresearchgate.net

A key advantage of heterogeneous catalysts is their potential for reusability and regeneration, which is crucial for developing economically viable and sustainable furfural production processes. researchgate.netresearchgate.net Catalyst deactivation can occur due to coking, where carbonaceous deposits (humins) form on the catalyst surface, blocking active sites. ucr.edusemanticscholar.org

Studies have demonstrated the excellent reusability of certain solid acid catalysts. For example, the polymeric catalyst Nafion 117 was used for 15 repeated cycles of xylose dehydration without any discernible change in its catalytic activity. researchgate.net Solid acid catalysts made from hectorites have also been noted for their potential to be reused. mdpi.comupc.edu

Regeneration of deactivated catalysts is an important area of research. Methods for regeneration can include washing with organic or inorganic solvents or controlled oxidation to burn off carbonaceous deposits. semanticscholar.org For instance, spent industrial catalysts have been regenerated using a mixture of oxalic acid and ethanol (B145695), which was shown to increase the furan yield significantly. semanticscholar.org The ability to effectively regenerate and reuse catalysts reduces operational costs and minimizes waste, contributing to a more circular economy in biorefining. semanticscholar.org

Advanced Heating Techniques for Furfural (this compound) Production

Conventional heating methods in chemical reactors often suffer from slow heat transfer and non-uniform temperature distribution, which can negatively impact reaction efficiency and selectivity. Advanced heating techniques, such as microwave irradiation, offer significant improvements for furfural production.

Microwave-assisted heating has emerged as a highly effective technology for enhancing the kinetics of furfural production. nih.govd-nb.inforesearchgate.net Unlike conventional heating, which transfers energy via conduction and convection, microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction medium, resulting in rapid and uniform heating. mdpi.comupc.edu

The primary advantages of using microwave heating for furfural synthesis include:

Accelerated Reaction Rates : Microwave irradiation can dramatically reduce reaction times. For example, full conversion of xylose was achieved in just 15 minutes under microwave conditions, compared to 360 minutes with traditional heating in a biphasic system. nih.gov

Improved Yields and Selectivity : In biphasic systems (water-organic solvent), microwaves can selectively heat the polar aqueous phase where the reaction occurs, while the less polar organic phase, which extracts the furfural, remains cooler. nih.govd-nb.info This temperature difference suppresses the degradation of furfural in the organic phase, leading to a significant "yield boost." nih.govd-nb.info Optimal furfural yields of approximately 80 mol% have been achieved with this synergistic combination of microwave heating and reactive extraction, a substantial improvement over the 60-65 mol% obtained under conventional biphasic conditions. nih.govd-nb.info

Energy Efficiency : By localizing energy transfer to the reactants, microwave heating can be more energy-efficient than conventional methods that heat the entire reactor vessel. mdpi.com

Kinetic models developed for biphasic reactors with microwave heating confirm that optimal conditions for furfural production occur at higher temperatures (e.g., 170°C) and short reaction times, where yields can reach up to 85%. researchgate.net

Heating MethodTime for Full Xylose Conversion (min)Optimal Furfural Yield (mol%)
Conventional Heating (Biphasic)360~60-65
Microwave Heating (Biphasic)15~80
Table 3. Comparison of conventional and microwave heating for furfural production in a water/toluene biphasic system. Data sourced from nih.govd-nb.info.

Biological Routes for Furfural (this compound) Production

The production of furfural from lignocellulosic biomass is predominantly a chemo-catalytic process, involving the acid-catalyzed dehydration of C5 sugars, primarily xylose. scirp.orgresearchgate.net Currently, there are no established direct biological routes for the synthesis of furfural from biomass using microorganisms or isolated enzymes in a single step. The term "bioconversion" or "biological route" in the context of furfural production typically refers to the enzymatic hydrolysis of the hemicellulose fraction of biomass to release pentose (B10789219) sugars like xylose. scirp.orgresearchgate.net This biological upstream processing is a critical step in the biorefinery concept, creating a xylose-rich stream that is then subjected to chemical conversion.

Enzymatic Hydrolysis: Hemicellulose, a major component of lignocellulosic biomass, is depolymerized into its constituent monosaccharides, mainly xylose, using specific enzymes. monash.edunih.gov This step avoids the harsh conditions and by-product formation associated with acid hydrolysis of the raw biomass.

Chemical Dehydration: The resulting xylose-rich aqueous solution is then heated in the presence of an acid catalyst to dehydrate the xylose into furfural. raineslab.comresearchgate.net

While microorganisms are not used to produce furfural directly, significant research has been conducted on engineering microbial tolerance to furfural. nih.govnih.govresearchgate.net Furfural is a known inhibitor of many microbial fermentation processes, and developing robust strains is crucial for integrated biorefineries where furfural might be present in streams intended for biofuel production. researchgate.net Furthermore, some microbes, like certain strains of Pseudomonas putida, possess native metabolic pathways to degrade furfural, typically by reducing it to the less toxic furfuryl alcohol. researchgate.net This is a detoxification mechanism for the microorganism, rather than a production pathway.

Challenges and Strategies for Improving Furfural (this compound) Yield and Selectivity

The industrial production of furfural has historically been hampered by relatively low yields, often around 50% of the theoretical maximum from pentosans. raineslab.commdpi.com This inefficiency stems from the same reactive conditions that promote furfural formation also instigating a series of competing side reactions. nih.gov The primary challenges are the degradation of the xylose precursor and the subsequent degradation of the furfural product itself, leading to the formation of undesirable by-products, including polymeric solids known as humins. nih.govrsc.org

Key challenges include:

Side Reactions: Under acidic and high-temperature conditions, xylose can degrade into other products, such as formic acid. nih.gov More significantly, the newly formed furfural is highly reactive and can participate in condensation and resinification reactions with itself or with xylose intermediates. nih.gov

Humin Formation: This is a major cause of yield loss and operational issues. Humins are complex, furan-rich, dark-colored polymers that precipitate from the reaction mixture, causing reactor fouling and complicating product purification. researchgate.netacs.org

Process Conditions: Achieving a high conversion of xylose requires high temperatures, but these same conditions accelerate the rate of furfural degradation and humin formation, creating a narrow optimal operating window. mdpi.com

To overcome these challenges and enhance furfural yield and selectivity, several strategies have been developed:

Catalyst Development: While mineral acids like sulfuric acid are common, research has focused on solid acid catalysts (e.g., zeolites, sulfated zirconia) that can offer improved selectivity and easier separation and reuse. mdpi.comnih.gov The combination of Brønsted and Lewis acids has also been shown to be effective, where the Lewis acid can isomerize xylose to xylulose, which is then dehydrated by the Brønsted acid. mdpi.com

Solvent Systems: The use of biphasic solvent systems, where an organic solvent is added to the aqueous reaction medium, is a highly effective strategy. rsc.orgresearchgate.net Furfural is more soluble in the organic phase and is extracted from the aqueous phase as it is formed, protecting it from degradation reactions. rsc.orgacs.org

Process Intensification: Technologies that enable the rapid removal of furfural from the reactive environment are crucial. This is the most direct way to prevent product loss and is a central strategy for improving yield.

The mitigation of side reactions, particularly the formation of humins, is paramount for achieving high furfural yields. Humins are primarily formed through complex condensation polymerization pathways. The mechanism can involve the reaction of furfural with xylose intermediates or through furfural self-condensation. nih.govresearchgate.net Experimental evidence suggests that aldol addition and condensation are key reaction pathways in humin growth. researchgate.netacs.org

The formation of humins is understood to proceed via several routes:

Condensation of furfural with xylose: The aldehyde group of furfural can react with xylose.

Self-condensation of furfural: Multiple furfural molecules can polymerize.

Reactions involving intermediates: The dehydration of xylose proceeds through several intermediates which can also be incorporated into the humin structure. researchgate.net

Strategies to specifically suppress these unwanted reactions focus on controlling the reaction chemistry and environment:

Optimizing Reaction Conditions: Carefully controlling temperature, pressure, and reaction time can minimize the window for furfural to degrade. Shorter residence times at higher temperatures can favor furfural formation over its subsequent destruction. nih.govacs.org

Use of Additives: The addition of certain salts, like NaCl, has been shown to promote the dehydration of xylose while also aiding in the phase separation of biphasic systems, which helps protect the furfural product. researchgate.net

Biphasic Systems: As mentioned, using a water-immiscible organic solvent (e.g., toluene, methyl isobutyl ketone (MIBK), 2-sec-Butylphenol) creates a system where furfural is continuously extracted from the aqueous phase where the acid catalyst and degradation reactions reside. researchgate.netnih.govacs.org This partitioning effect dramatically reduces the concentration of furfural in the reactive phase, thereby kinetically suppressing the rate of humin formation, which is often a second-order reaction with respect to furfural concentration. researchgate.net

Immediate Product Removal: The most effective strategy is to physically remove furfural from the reaction zone as soon as it is formed, which is the focus of the subsequent section.

To prevent the degradation of the newly formed furfural, various in-situ product recovery techniques have been developed. These methods aim to continuously remove furfural from the hot, acidic liquid phase, thereby maximizing yield and selectivity. mdpi.comacs.org The primary approaches include reactive distillation (or stripping) and liquid-liquid extraction.

Reactive Distillation/Stripping: In this process, the reaction and separation occur within the same unit. As furfural is produced in the liquid phase, its relatively high volatility (often as an azeotrope with water) allows it to be continuously removed with the vapor stream. mdpi.comresearchgate.net This technique, also referred to as steam stripping or hydrothermal reactive distillation (HRD), effectively minimizes the residence time of furfural in the reactor, preventing degradation and achieving yields reported to be over 75-80%. researchgate.netacs.org Stripping can be performed with steam or an inert gas like hydrogen. acs.org Reactive distillation provides a significant advantage by immediately separating furfural, thus minimizing the formation of humins and other by-products. researchgate.net

Liquid-Liquid Extraction: This method is employed in biphasic reactor systems. An organic solvent that is immiscible with water is chosen for its high affinity for furfural. acs.org As furfural is synthesized in the aqueous phase containing the catalyst, it is immediately partitioned into the organic phase. acs.org This protects the furfural from the acidic environment and prevents it from participating in further reactions. The furfural can then be recovered from the organic solvent in a separate distillation step. mdpi.comacs.org This approach can significantly increase furfural yields compared to monophasic aqueous systems. rsc.org

The table below summarizes and compares various methods for the continuous removal of furfural.

Table 1: Comparison of Continuous Furfural Removal Methodologies

Method Principle Typical Solvents/Agents Reported Yields Advantages Challenges
Reactive Distillation / Steam Stripping Continuous removal of volatile furfural from the reaction liquid via the vapor phase. mdpi.comresearchgate.net Steam, Nitrogen, Hydrogen gas. acs.org >75-83% researchgate.net High purity of recovered furfural; minimizes humin formation effectively. Energy-intensive due to steam generation; produces a dilute aqueous furfural stream. mdpi.comacs.org
Liquid-Liquid Extraction Partitioning of furfural from the aqueous reaction phase into an immiscible organic solvent. acs.org Toluene, Methyl Isobutyl Ketone (MIBK), Butyl Chloride, 2-sec-Butylphenol, Deep Eutectic Solvents (DESs). researchgate.netmdpi.comaidic.itacs.org ~70-85% acs.orgua.pt High selectivity; protects furfural from degradation; can concentrate the product. rsc.orgacs.org Solvent recovery and recycling costs; potential for solvent loss; process complexity. ucr.edu

| Reactive Extraction in Millireactors | Utilizes the enhanced mass transfer in micro/millireactors for rapid in-situ extraction in a biphasic system. acs.org | Toluene acs.org | ~70% selectivity at ~80% conversion in <2.5 min. acs.org | Excellent control of reaction time; enhanced mass/heat transfer; minimal humin formation. acs.org | Scalability for industrial production can be a challenge. |

Catalytic Transformations and Valorization of Furfural Einecs 285 130 8

Furfural (B47365) (Einecs 285-130-8) as a Precursor to Furan-Based Chemicals

Furfural is a foundational molecule for the synthesis of a diverse family of furan-based chemicals. kmutnb.ac.thsci-hub.sefuran.com Its aldehyde group and conjugated double bond system are reactive sites for numerous chemical conversions. mpob.gov.my Through processes like hydrogenation, hydrogenolysis, and oxidation, furfural is upgraded to compounds such as furfuryl alcohol, furoic acid, methylfuran, and tetrahydrofuran (B95107). sci-hub.seacs.org These derivatives are integral to various industries, serving as solvents, resins, pharmaceuticals, and agricultural chemicals. sci-hub.se The strategic conversion of furfural is central to producing biochemicals and biofuels, positioning it as a critical component in the bio-based economy. ucr.edu

Selective Hydrogenation of Furfural (this compound)

The selective hydrogenation of furfural is a widely studied and versatile pathway for producing a range of valuable chemicals. mdpi.com Depending on the catalyst and reaction conditions, the hydrogenation can target the aldehyde group, the furan (B31954) ring, or both, leading to different products. acs.orgmdpi.com This flexibility allows for the tailored synthesis of specific molecules like furfuryl alcohol, tetrahydrofurfuryl alcohol, 2-methylfuran (B129897), and cyclopentanone (B42830). mdpi.com

The most common hydrogenation product of furfural is furfuryl alcohol (FOL), achieved by the selective reduction of the aldehyde group while preserving the furan ring. oup.comrsc.org This transformation is of significant industrial importance, as approximately 62% of globally produced furfural is converted to FOL. rsc.org Furfuryl alcohol is a key intermediate used in the production of foundry resins, polymers, and fine chemicals. oup.comrsc.org

A variety of catalytic systems have been developed for this conversion, with a focus on achieving high selectivity and yield under mild conditions. Copper-based catalysts are traditionally used in industrial processes, though they often require high temperatures and pressures. mdpi.com Research has explored numerous alternatives, including noble metals like platinum (Pt) and non-noble metals like cobalt (Co) and nickel (Ni), often supported on materials like silica (B1680970) (SiO2), carbon, or silicon carbide. mdpi.comoup.comrsc.orgmdpi.comnih.gov

Recent advancements have focused on developing highly efficient catalysts that operate under milder conditions. For example, a Pt/SiC–C catalyst has demonstrated complete furfural conversion with over 99% selectivity to FOL at room temperature (25 °C) and low hydrogen pressure (1 MPa) in water. rsc.org Similarly, bimetallic catalysts, such as CuNi/SiO2, have shown remarkable performance, achieving a 99.4% yield of furfuryl alcohol at 55 °C and 2 MPa H2. mdpi.com Photocatalytic methods using TiO2 under metal-free conditions have also been explored, yielding nearly quantitative conversion to FOL. oup.com

Table 1: Performance of Various Catalysts in the Hydrogenation of Furfural to Furfuryl Alcohol

CatalystTemperature (°C)H₂ Pressure (MPa)SolventFurfural Conversion (%)Furfuryl Alcohol Selectivity/Yield (%)Reference
20 wt.% Cu/SiO₂1502.0- (Vapor Phase)High>99% Selectivity oup.com
Co/SBA-151502.0Isopropanol>95%96% Selectivity nih.gov
0.5%Ni-10%Cu/SiO₂552.0Ethanol (B145695)99.4%99.9% Selectivity mdpi.com
3 wt% Pt/SiC-C251.0Water~100%>99% Selectivity rsc.org
PtCo/C350.1Water100%100% Yield rsc.org

Furfural can be converted to cyclopentanone (CPO) and its derivatives through a multi-step process known as hydrogenative ring rearrangement. mdpi.comresearchgate.net This pathway is of significant interest as CPO is a valuable chemical intermediate used in the production of polymers and as a solvent in the electronics industry. mdpi.com The reaction typically occurs in an aqueous phase and requires a bifunctional catalyst possessing both metal sites for hydrogenation and acid sites (specifically Lewis acids) for the rearrangement of the furan ring. mdpi.comnih.govresearchgate.net

The process involves several steps: hydrogenation of the carbonyl group, rearrangement of the furan ring, dehydration, and subsequent hydrogenation of the resulting carbon-carbon double bond. mdpi.com Palladium (Pd)-based catalysts have shown excellent performance for this transformation under relatively mild conditions. mdpi.com The support material, which provides the necessary Lewis acidity, plays a crucial role. Metal-organic frameworks (MOFs) and pyrochlore (B1171951) oxides have been investigated as effective supports. mdpi.comacs.org

For instance, a defective Pd/UiO-66-NO2 catalyst, a type of MOF, exhibited a high CPO selectivity of 96.6% with a furfural conversion of 98.9%. nih.govresearchgate.net The Lewis acidity, which can be tuned by creating defects in the MOF structure, is key to promoting the ring rearrangement and achieving high selectivity towards CPO. nih.govresearchgate.net Similarly, Pd supported on pyrochlore oxides like Y2(Sn0.7Ce0.3)2O7-δ has achieved a CPO yield of 95.0%. acs.org The product selectivity between cyclopentanone and other hydrogenated products like furfuryl alcohol can be modulated by controlling reaction conditions and the properties of the catalyst support. rsc.org

Table 2: Catalytic Performance in the Hydrogenative Ring Rearrangement of Furfural to Cyclopentanone

CatalystTemperature (°C)H₂ Pressure (MPa)SolventFurfural Conversion (%)Cyclopentanone Yield/Selectivity (%)Reference
Pd/Fe-MIL-1001603.0Water99.0%92.2% Yield mdpi.com
Defective Pd/UiO-66-NO₂1603.0Water98.9%96.6% Selectivity nih.govresearchgate.net
Pd/Y₂(Sn₀.₇Ce₀.₃)₂O₇₋δ1603.0Water>99%95.0% Yield acs.org
Pt/NC-BS-8001503.0Water>99%>76% Yield rsc.org

The hydrogenolysis of furfural can yield pentanediols (PeDs), which are valuable bifunctional monomers for the synthesis of bio-based polymers like polyesters. acs.orgrsc.org The primary products are 1,2-pentanediol (B41858) (1,2-PeD) and 1,5-pentanediol (B104693) (1,5-PeD), which are formed through the cleavage of C-O bonds within the furan ring. mdpi.com This transformation is challenging as it requires catalysts that can facilitate both hydrogenation and ring-opening reactions under specific conditions. nih.gov

The reaction often proceeds through furfuryl alcohol (FA) or tetrahydrofurfuryl alcohol (THFA) as intermediates. nih.gov Bifunctional catalysts are typically required. For the direct, one-step conversion of furfural to 1,4-pentanediol (B150768) (a structural isomer of 1,5-PeD), a dual catalyst system combining a solid acid (Amberlyst-15) and a metal catalyst (Ru-FeOx/AC) has been shown to be effective, affording an 86% yield. rsc.org

For the production of 1,2-PeD, catalysts such as Pt/HT and Pd/MMT-K10 have been used, achieving yields of 73% and 66%, respectively, directly from furfural. nih.gov More recently, a Pt–Fe bimetallic catalyst supported on magnesium titanate (MT) has demonstrated a high production rate of 1,2-PeD under very mild conditions (140 °C and 0.1 MPa H2). rsc.org The electronic interaction between platinum and iron weakens the hydrogenation of the furan ring, thereby promoting the selective ring-opening to 1,2-PeD. rsc.org

Table 3: Catalytic Systems for the Conversion of Furfural to Pentanediols

CatalystProductTemperature (°C)H₂ Pressure (MPa)Yield (%)Reference
Amberlyst-15 + Ru-6.3FeOx/AC1,4-Pentanediol1006.086% rsc.org
Pd/MMT-K101,2-Pentanediol1806.066% nih.gov
0.1Pt0.05Fe/MT1,2-Pentanediol1400.1High Productivity rsc.org
Rh-Ir-ReOx/SiO₂1,5-Pentanediol1206.071.1% nih.gov

Gamma-valerolactone (GVL) is a highly valuable, biomass-derived platform molecule with applications in the production of biofuels and biopolymers. rsc.org The synthesis of GVL from furfural is a multi-step cascade reaction that typically involves hydrogenation, hydrolysis, and further reduction steps. mdpi.comresearchgate.net The process can be catalyzed by bifunctional systems that possess both Lewis and Brønsted acid sites. researchgate.netrsc.org

One common pathway involves the initial conversion of furfural to furfuryl alcohol, which then undergoes ring-opening and hydrolysis to form levulinic acid (LA) or its esters. mdpi.comchula.ac.th These intermediates are then hydrogenated to 4-hydroxypentanoic acid, which subsequently undergoes intramolecular esterification (lactonization) to form GVL. mdpi.comresearchgate.net

Various catalytic systems have been developed for the one-pot conversion of furfural to GVL. Zeolite-based catalysts, such as Sn-Al-Beta and Hf-Al-USY, have proven effective. researchgate.netrsc.org These materials provide the necessary balance of Lewis acid sites (from Sn or Hf) for transfer hydrogenation reactions and Brønsted acid sites (from Al) for hydrolysis and dehydration. researchgate.netrsc.org For example, a Sn-Al-Beta zeolite catalyst achieved a GVL yield of up to 60% at 180 °C. researchgate.net A hierarchically structured Hf-Al-USY zeolite has also demonstrated high performance due to the synergistic effect of its acid sites and improved mass transfer properties. rsc.org

Table 4: Catalytic Performance in the One-Pot Conversion of Furfural to GVL

CatalystTemperature (°C)SolventGVL Yield (%)Reference
Co- and Pt-doped ZSM-51402-propanol53.3% mdpi.com
HfCl₄-mediated system1802-butanol95.1% rsc.org
Sn-Al-Beta 71802-butanol60% researchgate.net
Hf-Al-USY1802-butanol78.4% rsc.org

Selective Oxidation of Furfural (this compound)

The selective oxidation of furfural opens pathways to another class of valuable chemicals, including furoic acid, maleic anhydride (B1165640), and succinic acid. mdpi.comacs.orgrsc.org This transformation typically targets the aldehyde group or involves oxidative cleavage of the furan ring. acs.org

Furoic acid is a direct oxidation product with applications in pharmaceuticals, food preservation, and as a precursor to other chemicals like 2,5-furandicarboxylic acid (FDCA), a monomer for green plastics. mdpi.commagtech.com.cnuniovi.es Catalysts like Ag/TiO2 and Au/TiO2 have been shown to be highly effective for the selective oxidation of furfural to furoic acid, often in aqueous solutions using air or oxygen as the oxidant. mdpi.comuniovi.es Whole-cell biocatalysis using Pseudomonas putida has also achieved quantitative conversion of furfural to furoic acid. frontiersin.org

Maleic anhydride, a large-market commodity chemical traditionally derived from petroleum, can be produced from furfural through gas-phase or liquid-phase oxidation. nih.govrsc.org Vanadium-based catalysts, such as VOx/Al2O3 and Mo-V-O systems, are commonly used for this transformation. nih.govrsc.org For example, a VOx/Al2O3 catalyst can achieve a 73% yield of maleic anhydride in gas-phase oxidation at 320 °C (593 K). nih.govresearchgate.net In the liquid phase, a system using H2O2 as the oxidant and formic acid as the solvent has afforded a maleic acid yield of 95%. rsc.org

Other oxidation products include succinic acid, which can be formed with a 53% yield using a Lewis acidic Sn-Beta catalyst and H2O2 as the oxidant. acs.org Additionally, 2(5H)-furanone, an important intermediate for various chemicals, can be synthesized from furfural oxidation. acs.orgresearchgate.net

Table 5: Overview of Catalytic Systems for Selective Furfural Oxidation

CatalystOxidantProductYield (%)Reference
VOx/Al₂O₃O₂ (gas phase)Maleic Anhydride73% nih.gov
Ag/TiO₂AirFuroic AcidHigh mdpi.com
Sn-BetaH₂O₂Succinic Acid53% acs.org
CuMoO₄H₂O₂2(5H)-Furanone66% acs.org
Mo₄VO₁₄O₂Maleic Anhydride65% rsc.org
Au/TiO₂O₂Furoic AcidHigh uniovi.es
Formic Acid (catalyst-free)H₂O₂Maleic Acid95% rsc.org

Compound Name Reference Table

Common Name/AbbreviationChemical Name
1,2-PeD1,2-Pentanediol
1,4-PeD1,4-Pentanediol
1,5-PeD1,5-Pentanediol
2(5H)-FuranoneBut-2-en-4-olide
CPOCyclopentanone
FAFurfuryl Alcohol
FDCA2,5-Furandicarboxylic Acid
FOLFurfuryl Alcohol
FurfuralFuran-2-carbaldehyde
Furoic AcidFuran-2-carboxylic Acid
GVLGamma-Valerolactone
LALevulinic Acid
Maleic AnhydrideFuran-2,5-dione
PeDPentanediol
THFATetrahydrofurfuryl Alcohol
THFTetrahydrofuran

Production of C4 and C5 Chemicals via Oxidation

The selective oxidation of furfural is a key strategy for producing C4 and C5 chemicals, which are valuable precursors for polymers and other industrial materials. rsc.orgresearchgate.net This process typically involves the cleavage of the furan ring or the oxidation of the aldehyde group, leading to a variety of dicarboxylic acids and lactones. rsc.org

The liquid-phase oxidation of furfural using hydrogen peroxide (H₂O₂) as an oxidant is a widely studied and promising route. rsc.orgworldscientific.com The product distribution is highly dependent on the catalyst employed. For instance, using heterogeneous acid catalysts can yield important C4 building blocks like succinic acid and maleic acid. oup.comacs.org

Research has shown that solid acid catalysts, such as the sulfonic acid resin Amberlyst-15, can effectively catalyze the oxidation of furfural to succinic acid in an aqueous medium with H₂O₂. oup.comresearchgate.net Under optimized conditions (353 K), a succinic acid yield of 72% has been reported. acs.org The reaction network is complex, involving intermediates like 2(3H)-furanone, which is then converted to succinic acid. acs.org Other byproducts can include maleic acid, furoic acid, and formic acid. oup.com

Lewis acid catalysts like Sn-Beta have also been investigated, showing a 53% yield of succinic acid under optimized conditions. acs.org Niobia (Nb₂O₅) used as a heterogeneous catalyst with H₂O₂ has been found to produce tartaric acid as the main product, with succinic acid and 2(5H)-furanone as secondary products. rsc.org Similarly, sulfated zirconia catalysts have been used, yielding maleic and succinic acids, along with 5-hydroxy-2(5H)-furanone. acs.org

The oxidation to maleic acid is another significant pathway. acs.org A catalyst system of titanium silicate (B1173343) (TS-1) and acetic acid with H₂O₂ has been shown to efficiently produce maleic acid. acs.orgacs.org Electrocatalytic oxidation presents another advanced method; a bimetallic oxide catalyst (MnCeOₓ) derived from a metal-organic framework (MOF) achieved a maleic acid yield of 67.4%. rsc.org A bromide and base mixture has also been patented as a catalyst, reporting maleic acid yields up to 68.04% with a furfural conversion rate of over 99%. google.com

The table below summarizes the catalytic performance of various systems in the oxidation of furfural.

CatalystOxidantMain Product(s)Yield/SelectivityReference
Amberlyst-15H₂O₂Succinic Acid72% Yield acs.org
Sn-BetaH₂O₂Succinic Acid53% Yield acs.org
Niobia (Nb₂O₅)H₂O₂Tartaric Acid, Succinic Acid- rsc.org
MnCeOₓ (from MOF)- (Electrocatalysis)Maleic Acid67.4% Yield rsc.org
Bromide-Base mixture-Maleic Acidup to 68.04% Yield google.com
TS-1 / Acetic AcidH₂O₂Maleic AcidGood Yields acs.org

Other Catalytic Processes of Furfural

Beyond oxidation, several other catalytic routes are pivotal for the valorization of furfural.

Hydrogenolysis is a crucial process for converting furfural into valuable biofuels and chemical intermediates by cleaving carbon-oxygen bonds with the aid of hydrogen. Key products from furfural hydrogenolysis include furfuryl alcohol (FOL), 2-methylfuran (MF), and 2-methyltetrahydrofuran (B130290) (MTHF). acs.org The reaction typically proceeds in stages, with the initial hydrogenation of furfural to the intermediate furfuryl alcohol, followed by the hydrogenolysis of the C-OH bond to produce 2-methylfuran. acs.orgmdpi.com

Copper-based catalysts are widely studied for this transformation. For example, a rhenium-promoted copper catalyst (Cu₁Re₀.₁₄) demonstrated high efficiency, achieving an 86.4% yield of 2-methylfuran at 200 °C and 20 bar H₂. rsc.org The presence of oxophilic species like Rhenium (Re) is believed to promote the cleavage of the C-OH bond in the furfuryl alcohol intermediate, enhancing the production of 2-methylfuran. rsc.orgresearchgate.net Bimetallic and trimetallic catalysts often show superior performance compared to monometallic ones due to synergistic effects between the different metal sites. acs.org For instance, catalysts like Cu-Re, Ni-Co, and Ni-Cu have shown promising activity for producing MF and MTHF. acs.org

The following table presents findings from studies on furfural hydrogenolysis.

CatalystKey Product(s)Yield/SelectivityReaction ConditionsReference
Cu₁Re₀.₁₄/Al₂O₃2-Methylfuran86.4% Yield200 °C, 20 bar H₂, 6 h rsc.org
CuAl2-MF & 2-MTHF54.0% Combined Yield220 °C researchgate.net
WCuAl2-MF & 2-MTHF89.0% Combined Yield220 °C researchgate.net
Ni/BC2-Methylfuran-Liquid Phase mdpi.com

Decarbonylation is the process of removing a carbon monoxide (CO) molecule from furfural to produce furan, a foundational chemical for synthesizing solvents and polymers. researchgate.netjst.go.jp This reaction is often catalyzed by metal catalysts, particularly those based on palladium (Pd), at mild conditions (temperatures below 250°C). nih.govresearchgate.net However, acid catalysts like HZSM-5 can also facilitate this transformation. researchgate.net

Studies have shown that titania-supported palladium nanoparticles are effective for liquid-phase decarbonylation. jst.go.jp The activity is linked to the size of the Pd nanoparticles, with smaller particles exhibiting higher performance, suggesting that coordinatively unsaturated Pd atoms at edge and corner sites are the active species. jst.go.jp Nickel-based catalysts have also been explored. For example, a 5 wt% Ni on SBA-15 silica catalyst achieved 100% furfural conversion with 98% selectivity to furan at 230°C in the vapor phase. scirp.org The reaction mechanism on metal surfaces can involve the formation of an acyl intermediate which then decomposes to furan and CO. scirp.org Theoretical studies on a Ni/MgO surface suggest that multi-site catalysts have better activity due to a favorable C-C bond-breaking pathway. acs.org

Reductive amination of furfural is a primary route for the synthesis of furfurylamine (B118560), an important intermediate for pharmaceuticals, agrochemicals, and polymers. sandermanpub.netmdpi.com This reaction is a cascade process that typically begins with the formation of an imine intermediate from furfural and an amine source (commonly ammonia), followed by the hydrogenation of the imine to the final amine product. mdpi.comchemrxiv.org

A variety of catalysts, both noble and non-noble metal-based, have been developed for this transformation. Noble metal catalysts like Rhodium (Rh) and Ruthenium (Ru) on supports such as Al₂O₃ or Nb₂O₅ have shown high efficiency. sandermanpub.netrsc.org For instance, a Rh/Al₂O₃ catalyst achieved approximately 92% selectivity for furfurylamine at 80°C. rsc.org However, due to the high cost of noble metals, research has also focused on developing catalysts from more abundant metals. sandermanpub.net Raney Ni has been demonstrated to be an effective non-noble catalyst, achieving 96.3% selectivity to furfurylamine under optimized conditions (130 °C, 2.0 MPa H₂). sandermanpub.net Bimetallic catalysts, such as NiPd/SiO₂, have also been developed to improve activity and stability, yielding 91.6% furfurylamine. academax.com

The reaction pathway can be influenced by competitive side reactions, such as the direct hydrogenation of furfural to furfuryl alcohol or the formation of secondary amines. chemrxiv.org Therefore, catalyst selection and the optimization of reaction parameters like temperature, pressure, and reactant ratios are critical for achieving high selectivity towards the desired primary amine. rsc.org

CatalystAmine SourceKey ProductYield/SelectivityReaction ConditionsReference
Raney NiAmmonia (B1221849)Furfurylamine96.3% Selectivity130 °C, 2.0 MPa H₂ sandermanpub.net
Rh/Al₂O₃Aqueous AmmoniaFurfurylamine~92% Selectivity80 °C, 2 h rsc.org
Ru/Nb₂O₅AmmoniaFurfurylamine89% Yield70 °C sandermanpub.net
NiPd(1:4)/SiO₂Aqueous AmmoniaFurfurylamine91.6% Yield130 °C, 2.0 MPa H₂ academax.com
Raney CoAmmoniaFurfurylamine98.9% Yield120 °C, 1.0 MPa H₂ sandermanpub.net

Design and Stability of Catalytic Systems for Furfural Transformation

The industrial viability of furfural conversion processes heavily relies on the development of active, selective, and, most importantly, stable catalysts. lidsen.comnih.gov Heterogeneous catalysts are generally preferred due to their ease of separation from the reaction products and potential for reuse. lidsen.comresearchgate.net

The design of heterogeneous catalysts for furfural transformation is a complex task, as the reactions often require specific properties and can involve various raw materials and intermediates. lidsen.com Supported metal catalysts are the most extensively investigated class. The choice of both the active metal and the support material is crucial as it influences product distribution. acs.org

For hydrogenation and hydrogenolysis, non-precious metals like copper (Cu), nickel (Ni), and cobalt (Co) are often used. acs.org Copper-based catalysts are noted for their ability to selectively hydrogenate the C=O bond to produce furfuryl alcohol. nih.gov The addition of promoters or creating bimetallic catalysts can significantly enhance performance. For example, adding cobalt to a copper catalyst improved furfuryl alcohol selectivity, likely due to better metal particle dispersion. nih.gov The support material also plays a critical role; supports like Al₂O₃, SiO₂, and various metal oxides can influence the dispersion of the active metal and provide acidic or basic sites that participate in the reaction. nih.govmdpi.com

Catalyst stability is a major challenge. Deactivation can occur through several mechanisms, including:

Sintering: Metal nanoparticles can agglomerate at high temperatures, leading to a loss of active surface area.

Leaching: The active metal can dissolve into the liquid reaction medium, particularly under harsh conditions.

Fouling or Coking: Carbonaceous deposits (coke or tars) can form on the catalyst surface, blocking active sites. google.com

For instance, a Cu-MOF catalyst used for furfural hydrogenation to furfuryl alcohol showed a decrease in activity after four cycles, which was attributed to the formation of inactive Cu(0) species. researchgate.net In contrast, some catalysts exhibit excellent stability. A Ru(OH)ₓ/ZrO₂ catalyst was reused five times for the hydrogenation of 5-hydroxymethylfurfural (B1680220) (a related furanic aldehyde) without a significant loss of activity. nih.gov Similarly, Ni-based catalysts derived from 2D metal-organic frameworks (MOFs) showed impressive stability in furfural hydrogenation. acs.org Designing catalysts with strong metal-support interactions, such as those observed in Cu/Al₂O₃ catalysts enhanced with ReOₓ and WOₓ, can help prevent deactivation and maintain catalytic performance over time. acs.org

Bimetallic Catalysts in Furfural (this compound) Hydrogenation

Bimetallic catalysts have garnered significant attention in the scientific community for the hydrogenation of furfural due to their often superior activity, selectivity, and stability compared to their monometallic counterparts. The synergistic effects between two distinct metals can lead to enhanced catalytic performance by modifying electronic properties, increasing dispersion of active sites, and facilitating hydrogen activation and spillover.

A variety of bimetallic systems have been investigated for the selective hydrogenation of furfural to furfuryl alcohol. For instance, copper-based bimetallic catalysts are widely studied. The introduction of a second metal, such as nickel (Ni), to a copper (Cu) catalyst can significantly enhance its performance. In one study, a CuNi/SiO2 bimetallic catalyst, prepared via a sol-gel method followed by calcination under a hydrogen atmosphere, demonstrated high efficiency. mdpi.com The optimized 0.5%Ni-10%Cu/SiO2 catalyst achieved a remarkable 99.4% furfural conversion and 99.9% selectivity to furfuryl alcohol under mild reaction conditions of 55°C and 2 MPa of H2 pressure. mdpi.com The enhanced activity was attributed to the formation of highly dispersed, ultrasmall Cu nanoparticles and a synergistic effect between Cu and Ni that facilitates H2 activation. mdpi.com

Noble metal-based bimetallic catalysts, such as those containing platinum (Pt), have also shown exceptional performance. The addition of a promoter metal like tin (Sn) to a platinum catalyst can significantly influence its catalytic behavior. Research on Pt-Sn/SiO2 catalysts revealed that the addition of Sn to Pt enhanced the selectivity towards furfuryl alcohol to nearly 100%. ul.ie The conversion, however, was found to be dependent on the promoter metal, with tin showing the highest enhancement among other metals like molybdenum, manganese, barium, iron, and nickel. ul.ie The synthesis method also plays a crucial role; a co-impregnated 0.7%Pt-0.3%Sn/SiO2 catalyst showed higher furfural conversion (62%) compared to a catalyst prepared by controlled surface reactions (47%). ul.ie

Other notable bimetallic systems include PtCo/C, which achieved 100% conversion of furfural to furfuryl alcohol at a low temperature of 35°C and 0.1 MPa in water. mdpi.com Similarly, copper-palladium (Cu-Pd) bimetallic catalysts have been explored for the liquid-phase hydrogenation of furfural. bohrium.com The choice of the second metal and the catalyst support are critical factors that can be tailored to steer the reaction towards the desired product. The liquid-phase hydrogenation approach is often favored as it can lead to improved catalyst stability and higher product yields. dntb.gov.ua

Table 1: Performance of Various Bimetallic Catalysts in Furfural Hydrogenation

Catalyst Support Furfural Conversion (%) Furfuryl Alcohol Selectivity (%) Temperature (°C) Pressure (MPa) Reference
0.5%Ni-10%Cu SiO2 99.4 99.9 55 2 mdpi.com
PtCo C 100 - 35 0.1 mdpi.com
0.6%Pt-0.3%Sn SiO2 47 ~100 100 2 ul.ie
0.7%Pt-0.3%Sn SiO2 62 - 100 2 ul.ie

Note: A hyphen (-) indicates that the specific data point was not provided in the cited source.

Catalyst Deactivation and Regeneration

A significant hurdle in the industrial application of furfural hydrogenation catalysts is their deactivation over time. The primary mechanisms responsible for the loss of catalytic activity are coke deposition (also referred to as carbon deposition or fouling) and the sintering of metal particles.

Coke formation is a common issue, where carbonaceous deposits accumulate on the active sites of the catalyst, blocking access to the reactants. mdpi.com Furfural itself is often the main precursor for coke formation. researchgate.net However, reaction products and intermediates can also contribute to the buildup of these deposits. researchgate.net For example, studies on iron-based catalysts have shown that while furfural is the primary coke precursor, other compounds like 2-methylfuran and furan can also form coke, albeit in smaller amounts. researchgate.net The conditions of the reaction, such as temperature, can influence the nature and impact of the coke formed. Low-temperature coke may be less detrimental than the more condensed coke generated at higher temperatures. researchgate.net

Sintering involves the agglomeration of small metal nanoparticles on the catalyst support into larger particles. This process leads to a reduction in the active surface area of the catalyst, thereby decreasing its activity. High reaction temperatures can promote the sintering of metal particles, as observed in gas-phase reactions over Cu-Cr catalysts. mdpi.com

The deactivation of catalysts is a critical consideration for process viability. For instance, a study using a MgO catalyst for the catalytic transfer hydrogenation of furfural showed a significant drop in conversion from 82% to 25% in a subsequent cycle, indicating strong deactivation. rsc.org This deactivation was attributed to the blockage of active sites by the reactant, products, or the solvent. rsc.org Similarly, Cu-Cr oxide catalysts, while initially effective, showed a decrease in furfural conversion from 95.0% to 83.3% upon reuse, a decline attributed to carbon deposition. mdpi.com Molybdenum carbide catalysts used in gas-phase furfural hydrogenation also exhibited a decline in activity over time due to coke deposition on the catalyst surface. mdpi.com

Strategies for catalyst regeneration are therefore essential. A common method for regenerating catalysts deactivated by coke deposition is to burn off the carbonaceous material in an oxidizing atmosphere (e.g., air) at elevated temperatures. This is often followed by a reduction step to restore the metal to its active state. For some advanced catalysts, such as metal carbides, a specific regeneration method involving sequential oxidation at high temperatures (above 600°C) and subsequent carbonization with a methane-hydrogen mixture has been proposed. mdpi.com The development of robust catalysts that are resistant to deactivation and can be easily regenerated is a key area of ongoing research.

Spectrophotometric Methods for Furfural (this compound) Analysis

Spectrophotometric methods offer a relatively simple and rapid approach for the determination of furfural. chem-soc.sisemanticscholar.org These methods are often based on colorimetric reactions where furfural reacts with a specific reagent to produce a colored compound, the absorbance of which can be measured at a specific wavelength. chem-soc.si

One such method involves the reaction of furfural with phenylhydrazine in an acidic medium to form a colored phenylhydrazone derivative. chem-soc.si This derivative can be concentrated using micelle-mediated phase separation, enhancing the sensitivity of the method. chem-soc.si The optimal conditions for this reaction and extraction can be fine-tuned to achieve a low limit of detection. chem-soc.si For instance, a method using a mixed micelle of sodium dodecyl sulfate (SDS) and Triton X-100 has demonstrated a detection limit of 1.0 ng mL–1 for furfural. chem-soc.si

UV spectroscopy is another direct method for furfural analysis, with maximum absorption wavelengths typically around 276 nm. semanticscholar.org However, interference from other compounds present in the sample matrix, such as acid-soluble lignin (B12514952), can be a challenge. semanticscholar.org To circumvent this, a distillation step can be employed to separate furfural and its derivatives from interfering substances prior to UV analysis. semanticscholar.org

Chromatographic Methods for Furfural (this compound) and Derivatives

Chromatographic techniques are powerful tools for the separation, identification, and quantification of furfural and its derivatives in complex mixtures. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed for this purpose.

Gas Chromatography (GC) for Furfural (this compound)

Gas chromatography is a highly effective method for the analysis of volatile compounds like furfural. oup.comtheseus.fi In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. A flame ionization detector (FID) is commonly used for the detection of furfural. oup.com

The selection of the GC column is critical for achieving good separation. Due to the polarity of the aldehyde group in furfural, a polar stationary phase is often preferred. theseus.fi Temperature programming, where the column temperature is increased during the analysis, can be used to optimize the separation of furfural from other volatile compounds in the sample. oup.com

Sample preparation for GC analysis can be as simple as direct injection for liquid samples, or it may involve an extraction step to concentrate the analyte and remove interfering matrix components. oup.com Dichloromethane is a common solvent used for the liquid-liquid extraction of furfural from aqueous samples. researchgate.net

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a highly selective and sensitive method for the analysis of furfural and its derivatives. theseus.fijst.go.jpnih.gov The mass spectrometer acts as a detector, identifying compounds based on their unique mass spectra. theseus.fi For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be utilized. researchgate.netjst.go.jp

In GC-MS analysis of furfural, the mass spectrometer is typically set to scan a specific mass-to-charge (m/z) ratio range that includes the molecular ion of furfural (96.08 g/mol ). theseus.fi This targeted approach helps to minimize interference from other co-eluting compounds. theseus.fi

For some furfural derivatives, a derivatization step may be necessary to improve their volatility and chromatographic behavior. researchgate.netnih.gov For example, silylation using reagents like N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA) is a common derivatization technique for hydroxylated furfural compounds. nih.gov

A study developing a GC-MS/MS method for seven furfural compounds in milk powder reported the following parameters:

ParameterValue
GC Column Rtx-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Injector Mode Split
Transfer Line Temperature 280 °C
Collision Gas Argon
**Linearity (R²) **> 0.9990
LODs 0.0003–0.001 mg/kg
LOQs 0.001–0.003 mg/kg
Recoveries 92.06–106.19 %
Data from a study on the analysis of furfural compounds in milk powder. researchgate.netjst.go.jp

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with GC for the analysis of furfural. nih.govresearchgate.net In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample, and the analytes partition onto the fiber. sigmaaldrich.com The fiber is then directly inserted into the GC injector for thermal desorption and analysis. sigmaaldrich.com

Direct immersion (DI) SPME, where the fiber is submerged directly into the liquid sample, can provide high extraction efficiency. sigmaaldrich.com For the analysis of furfurals, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. nih.govresearchgate.net

The coupling of SPME with GC-FID or GC-Time-of-Flight Mass Spectrometry (GC-TOF-MS) offers a sensitive and direct method for the analysis of furfurals in various food matrices. nih.govresearchgate.net A study on the analysis of furfurals in food matrices reported the following limits of detection:

CompoundGC-FID LOD (µg/L)GC-TOF-MS LOD (ng/mL)
2-Furfural (2-F)1.370.3
5-Methylfurfural (B50972) (5-MF)8.961.2
5-Hydroxymethylfurfural (5-HMF)6.520.9
Data from a study on the direct analysis of furfurals in liquid and water-soluble foods. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Furfural (this compound)

High-performance liquid chromatography (HPLC) is a versatile technique for the determination of furfural, particularly in complex matrices like biomass hydrolysate and food products. acs.orgnih.govacs.orgglsciences.com HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.

A common setup for furfural analysis involves a reversed-phase C18 column and a UV-visible detector. acs.orgacs.org The detection wavelength is typically set at the maximum absorbance of furfural, which is around 275-285 nm. nih.govglsciences.com The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile (B52724), and water. nih.govglsciences.com

Sample preparation for HPLC analysis may involve a simple filtration step or a more extensive extraction procedure to remove interfering substances. nih.govglsciences.com For instance, n-butanol has been used as an extraction solvent to isolate furfural and 5-hydroxymethylfurfural (HMF) from biomass hydrolysate. acs.orgacs.org

A developed HPLC method for determining furfural and HMF in biomass hydrolysate demonstrated the following performance characteristics:

ParameterFurfural5-Hydroxymethylfurfural (HMF)
Linear Range 0.01–0.5 mg/mL0.01–0.5 mg/mL
Correlation Coefficient (R²) > 0.9994> 0.9994
Limit of Detection < 0.003 mg/mL< 0.003 mg/mL
Limit of Quantitation < 0.009 mg/mL< 0.009 mg/mL
Recovery 98.34–100.21%98.78–101.45%
Data from a study on the HPLC determination of furfural and HMF in biomass hydrolysate. acs.orgacs.org
HPLC-Diode Array Detection (DAD) for Furfural (this compound)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of Furfural. This technique offers excellent selectivity and sensitivity. The separation is typically achieved on a reversed-phase column, such as a C18 column.

The mobile phase often consists of a gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol. nih.gov For instance, one method employs a mobile phase of water and acetonitrile at a ratio of 80:20 (v/v). nih.gov Another approach uses a gradient elution with acetonitrile and 0.1% trifluoroacetic acid in water. The detection wavelength for furfural is consistently set at or around its maximum absorbance of 280 nm. mdpi.comresearchgate.netresearchgate.net

Method validation demonstrates good linearity with determination coefficients often exceeding 0.999. acs.orgresearchgate.net The limits of detection (LOD) and quantification (LOQ) are typically in the low µg/mL range, with one study reporting an LOD of 0.07 µg/mL and an LOQ of 0.21 µg/mL. researchgate.net This sensitivity makes HPLC-DAD suitable for trace analysis of Furfural in complex samples like biomass hydrolysate and food products. acs.orgresearchgate.net

Table 1: HPLC-DAD Method Parameters for Furfural Analysis

Parameter Typical Value/Condition
Stationary Phase Reversed-phase C18 column
Mobile Phase Water/Acetonitrile mixtures
Detection Diode Array Detector (DAD)
Wavelength (λ) ~280 nm
LOD < 0.07 µg/mL
LOQ < 0.21 µg/mL

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers high sample throughput and cost-effective analysis. For the analysis of furanic compounds like Furfural, HPTLC methods often utilize silica gel plates as the stationary phase.

While specific methods for Furfural are less commonly detailed than for its derivative 5-hydroxymethylfurfural (HMF), the principles are directly applicable. A method for HMF, for example, uses selective extraction with a solvent mixture followed by application onto the HPTLC plate. bohrium.com The development (elution) is carried out using a mixture of solvents, and densitometric detection is performed at the wavelength of maximum absorbance, which for Furfural would be around 280 nm. bohrium.com This technique is particularly useful for rapid screening of multiple samples. bohrium.com

Micellar Electrokinetic Capillary Chromatography

Micellar Electrokinetic Capillary Chromatography (MEKC) is a variation of capillary electrophoresis that allows for the separation of neutral analytes like Furfural alongside charged species. The technique employs a surfactant, such as sodium dodecyl sulphate (SDS), added to the background electrolyte at a concentration above its critical micelle concentration. nih.govresearchgate.net

In a typical MEKC method for furanic compounds, separation is achieved in a bare fused-silica capillary. nih.govresearchgate.net Analytes are separated based on their differential partitioning between the hydrophobic interior of the SDS micelles (a pseudo-stationary phase) and the aqueous buffer (the mobile phase). nih.govnih.gov A study outlines a method using a 75 mM phosphoric acid buffer (pH 7.3) containing 200 mM SDS, with an applied voltage of 22 kV. nih.govresearchgate.net Detection is performed using a UV detector set at 280 nm for Furfural. nih.govresearchgate.net This method was validated and showed excellent linearity and low limits of detection (0.33-0.70 µg/mL) and quantification (1.00-2.12 µg/mL). nih.govresearchgate.net

Table 2: MEKC Method Parameters for Furfural Separation

Parameter Value/Condition
Capillary Bare fused-silica (e.g., 46 cm x 50 µm i.d.)
Background Electrolyte 75 mM Phosphoric Acid (pH 7.3)
Surfactant 200 mM Sodium Dodecyl Sulphate (SDS)
Applied Voltage 22 kV
Temperature 20 °C
Detection Wavelength 280 nm

Spectroscopic Characterization of Furfural (this compound)

Fourier-Transform Infrared (FTIR) Spectroscopy for Furfural (this compound)

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The FTIR spectrum of Furfural exhibits several characteristic absorption bands that confirm its structure, which includes a furan ring and an aldehyde group.

The most prominent peaks include a strong absorption corresponding to the conjugated carbonyl group (C=O) of the aldehyde, typically observed around 1670-1714 cm⁻¹. researchgate.netresearchgate.net The presence of the aldehyde is further confirmed by C-H stretching vibrations observed around 2812-2852 cm⁻¹. researchgate.net Vibrations associated with the furan ring include sp² C-H bond stretching above 3100 cm⁻¹ and C=C stretching within the ring, which appears in the 1461-1571 cm⁻¹ region. researchgate.netrsc.org

Table 3: Characteristic FTIR Absorption Bands for Furfural

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3132 C-H Stretch (sp²) Furan Ring
~2842, 2812 C-H Stretch Aldehyde
~1670-1714 C=O Stretch Conjugated Aldehyde
~1571 C=C Stretch Furan Ring
~1461 C=C Stretch Furan Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Furfural (this compound)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Furfural, both ¹H and ¹³C NMR are used for structural elucidation.

In the ¹H NMR spectrum, the aldehyde proton is the most downfield signal, appearing as a singlet around δ 9.6 ppm. researchgate.netchemicalbook.com The three protons on the furan ring are chemically distinct and appear as multiplets in the region of δ 6.5 to 7.7 ppm. researchgate.netchemicalbook.com

The ¹³C NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the Furfural molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around δ 177.0 ppm. rsc.org The carbons of the furan ring resonate in the aromatic region of the spectrum.

Table 4: ¹H and ¹³C NMR Chemical Shifts (δ) for Furfural in CDCl₃

Nucleus Position Chemical Shift (ppm)
¹H Aldehyde (-CHO) ~9.66
Ring H ~7.73
Ring H ~7.30
Ring H ~6.63
¹³C Carbonyl (C=O) ~177.0
Ring C ~152.9
Ring C ~147.9
Ring C ~121.5
Ring C ~112.7

Note: Chemical shifts can vary slightly depending on the solvent and instrument. chemicalbook.comrsc.org

UV-Vis Spectroscopy for Furfural (this compound)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for quantifying conjugated systems. Furfural, with its conjugated system of double bonds in the furan ring and the aldehyde group, exhibits a strong absorption in the ultraviolet region.

The UV-Vis spectrum of Furfural in various solvents shows a characteristic maximum absorption wavelength (λmax) at approximately 277-280 nm. mdpi.comsemanticscholar.orgresearchgate.net This absorption corresponds to a π → π* electronic transition within the conjugated system. researchgate.net The intensity of this absorption is directly proportional to the concentration of Furfural, which forms the basis for its quantification using this method, in accordance with the Beer-Lambert law. mdpi.com

Table 5: Mentioned Compound Names

Compound Name
Furfural
5-hydroxymethylfurfural (HMF)
Acetonitrile
Methanol
Trifluoroacetic acid
Sodium dodecyl sulphate (SDS)

Analytical Techniques for Furfural Quantification and Characterization

A Note on Chemical Identification: The designation "this compound" as provided for this article subject corresponds to "sebacic acid, compound with 2,2',2''-nitrilotriethanol (1:2)" in chemical databases ivoclar.com. However, the analytical techniques outlined in the user request are specific to the analysis of Furfural . This article will therefore focus on Furfural, a common compound subject to these analytical methods.

Environmental and Sustainability Aspects of Furfural Einecs 285 130 8

Life Cycle Assessment (LCA) of Furfural (B47365) (Einecs 285-130-8) Production

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of chemical production processes from cradle to gate. For furfural, LCA studies highlight its potential for a lower carbon footprint compared to petrochemical alternatives, especially when derived from sustainably sourced biomass. researchgate.net A cradle-to-gate LCA for 1 kg of furfural produced from poplar wood has been conducted to evaluate impacts using the IMPACT World+ method. researchgate.net

A study assessing two bio-based routes to produce maleic anhydride (B1165640), one from butanol and the other from furfural, found the furfural route to be more competitive. rsc.org The higher selectivity of the catalytic system used to convert furfural to maleic anhydride resulted in a lower amount of raw materials needed, leading to smaller potential environmental impacts. rsc.org

The choice of catalyst in the dehydration of hemicellulose-derived sugars to furfural is a determining factor in the process's environmental performance. researchgate.net Traditional industrial processes often rely on mineral acids like sulfuric acid, which are effective but generate significant acidic waste, leading to issues such as freshwater ecotoxicity. rsc.org The move towards heterogeneous solid acid catalysts is a key strategy for greener furfural production. rsc.orgwikipedia.org These catalysts, such as Amberlyst-70®, are more easily separated and reusable, minimizing toxic effluents. rsc.orgwikipedia.org

Table 1: Environmental Burden Savings by Catalyst Substitution with AlCl3 in Furfural Production researchgate.net
Substituted CatalystEnvironmental Burden Savings (%)
FeCl264.77
FeCl345.06
CuCl278.77
MgCl279.30

The energy demand of furfural production, particularly for reactor heating and product separation via distillation, is a major contributor to its environmental impact. rsc.orgresearchgate.net When this energy is derived from fossil fuels, it results in significant greenhouse gas emissions. researchgate.netresearchgate.net LCA studies consistently identify energy consumption as an environmental hotspot. rsc.org

One analysis of a pilot process for producing HMF, a related furanic compound, showed that heat supply caused the highest energy consumption and, consequently, the highest CO2 emissions. mdpi.com A similar trend is observed in furfural production. mdpi.com Therefore, a shift towards renewable energy sources for electricity and process heat is crucial for creating a more eco-friendly furfural production process. researchgate.netmdpi.com An integrated approach, where lignocellulosic residues from the process are burned to generate steam and electricity, can significantly improve energy efficiency and reduce the reliance on external, fossil-based energy. wikipedia.orgmdpi.com Newer, more energy-efficient plants can even co-generate excess electricity. wikipedia.org

Circular Economy Principles in Furfural (this compound) Production

Furfural production is intrinsically aligned with the principles of a circular economy. nih.govresearchgate.net It exemplifies the transformation of low-value or waste biomass into a high-value chemical feedstock, thereby designing out waste and maximizing resource utilization. researchgate.netglobenewswire.com This approach not only adds economic value to agricultural and forestry residues but also reduces the environmental burden associated with waste disposal. krblrice.com

The production of furfural is exclusively based on the dehydration of C5 sugars (pentoses) derived from the hemicellulose fraction of lignocellulosic biomass. nih.gov This makes agricultural and forestry residues, which are rich in pentosans, ideal raw materials. sci-hub.semdpi.com A wide variety of feedstocks can be used, including:

Corncobs nih.govglobenewswire.com

Sugarcane bagasse nih.govfortunebusinessinsights.com

Rice husks nih.govresearchgate.net

Wheat straw bohrium.com

Sugar beet pulp and leaves researchgate.netmdpi.com

Cotton biomass byproducts nih.gov

Sawdust researchgate.net

The utilization of these residues for furfural production represents a key strategy for waste valorization. bohrium.comglobenewswire.commdpi.com For example, converting rice husks, a major agricultural byproduct, into furfural oil mitigates waste disposal problems and creates a renewable chemical, promoting a zero-waste model in rice production. krblrice.com Similarly, the Polish sugar industry generates large quantities of beet pulp and leaves, which have been assessed as a potential domestic source for furfural. mdpi.com Research has demonstrated variable but significant furfural yields from different agricultural wastes, with corncobs often showing the highest yield. researchgate.net

Table 2: Furfural Yield from Various Agricultural Wastes Using Acid Hydrolysis researchgate.net
Agricultural WasteFurfural Yield (%)
Corn Cob68.1
Rice Husk62.6
Sawdust59.5

Furfural serves as a renewable, non-petroleum-based platform chemical that can be converted into a wide array of other valuable chemicals and materials, directly competing with and offering sustainable alternatives to fossil-fuel-derived products. wikipedia.orgroyalsocietypublishing.org This substitution is a cornerstone of building a sustainable chemical industry. researchgate.net

Key substitution pathways include:

Solvents: Hydrogenation of furfural produces furfuryl alcohol and tetrahydrofurfuryl alcohol (THFA), which are used as green solvents. wikipedia.orgmdpi.com Methyltetrahydrofuran, another derivative, is also an important solvent. wikipedia.org

Polymers and Resins: Furfuryl alcohol is a monomer for furan (B31954) resins used in composites, cements, and coatings. wikipedia.org Furfural derivatives are also precursors for bioplastics. nih.gov For instance, 2,5-Furandicarboxylic acid (FDCA), accessible from furanic compounds, can replace petroleum-derived terephthalic acid to produce polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. royalsocietypublishing.orgresearchgate.net

Fuels: The conversion of furfural can lead to the production of 2-methylfuran (B129897) and 2-methyltetrahydrofuran (B130290), which are used as gasoline additives. sci-hub.se

By providing a bio-based route to these essential chemicals, furfural helps to reduce the chemical industry's dependence on finite fossil resources and mitigate associated greenhouse gas emissions. rsc.orgroyalsocietypublishing.org

Environmental Fate of Furfural (this compound)

Understanding the environmental fate of furfural is essential for a complete sustainability assessment. Furfural is a naturally occurring compound found as a volatile component in a wide range of fruits, vegetables, and cooked foods. mst.dk It can also be released into the environment through sources like diesel exhaust and wood burning. epa.gov

In the environment, furfural is subject to biodegradation. Several microorganisms can degrade furfural. For example, Pseudomonas putida can aerobically degrade furfural to 2-oxoglutarate. ethz.ch Anaerobic degradation is also possible, with some methanogenic bacteria capable of converting furfural to methane (B114726) and carbon dioxide, and Desulfovibrio species degrading it to acetate (B1210297). ethz.ch This biodegradability is important for the remediation of effluents from industries that might release furfural. ethz.ch

Despite its natural origins, information on its environmental fate is not extensive. mst.dk However, its mobility in soil is considered high, suggesting a potential for leaching. herts.ac.uk Ecotoxicity data indicates moderate acute toxicity to aquatic organisms. herts.ac.uk LC50 values (the concentration lethal to 50% of a test population) for fish have been reported in the range of 16 to 29 mg/L. epa.gov For the water flea Daphnia magna, LC50 values range from 13 to 36 mg/L. epa.gov The lowest reported toxic concentration was a threshold for cell multiplication inhibition in a protozoan at 0.6 mg/L, indicating that even at lower concentrations, it can have an impact on sensitive aquatic life. epa.gov

Mobility in Environmental Compartments

The mobility of a chemical compound in the environment describes its potential to move between different environmental media: soil, water, and air. This movement is governed by the compound's physicochemical properties, such as its water solubility, soil adsorption coefficient, vapor pressure, and Henry's Law constant. Understanding these properties is crucial for predicting a substance's distribution, persistence, and potential exposure pathways in the ecosystem.

Mobility in Soil

The mobility of Furfural in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

Research Findings: An estimated Koc value for Furfural is 40, which suggests that it is expected to have very high mobility in soil. nih.gov This low adsorption indicates a potential for Furfural to leach through the soil profile and potentially reach groundwater. epa.gov However, studies also show that its mobility can be influenced by soil type. For instance, research from the Environmental Protection Agency (EPA) found that Furfural residues are highly mobile in three types of sandy loam soils, with Koc values ranging from 52.2 to 56.9, but exhibit low mobility in a different soil type. epa.gov In the absence of degradation processes, Furfural may leach into groundwaters, but its susceptibility to microbial degradation could reduce the significance of leaching. epa.gov Other research into the adsorption of Furfural onto organobentonite determined a sorption distribution coefficient (Kd) of 0.116 L/g. univ-usto.dzresearchgate.net

Mobility in Water

Once in an aquatic system, Furfural's behavior is dictated by its solubility and its tendency to volatilize from the water surface into the atmosphere.

Research Findings: Furfural is soluble in water, with reported values of 8.3 g/100ml at 20°C and 78,100 mg/L at 20°C. herts.ac.uknih.govacs.org Its potential to move from water to air is described by the Henry's Law constant. The estimated Henry's Law constant for Furfural is 3.8 x 10⁻⁶ atm-m³/mol. nih.gov This value suggests that Furfural is expected to volatilize from water surfaces. nih.gov Based on this constant, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is 9.6 days. nih.gov For a model lake, the estimated volatilization half-life is 73 days. nih.gov

Mobility in Air

The primary factors determining Furfural's mobility and fate in the atmosphere are its vapor pressure and its reactivity with atmospheric components.

Research Findings: Furfural has a vapor pressure that allows it to exist in the atmosphere. herts.ac.uknih.gov Reports classify it as highly volatile. herts.ac.uk Its vapors are noted to be heavier than air. nih.govchemicalbook.com The dominant environmental fate process for Furfural in the atmosphere is anticipated to be vapor phase oxidation by hydroxyl radicals and ozone. epa.gov In a typical ambient atmosphere, the oxidation half-life for Furfural has been estimated to be as short as 20.4 minutes, indicating it does not persist for long periods in the air. epa.gov

Data Tables

Table 1: Physicochemical Properties of Furfural Influencing Environmental Mobility This table summarizes key physical and chemical properties of Furfural that determine its movement and distribution in the environment.

PropertyValueInterpretationSource(s)
Water Solubility78,100 mg/L at 20°CHigh herts.ac.uk
83 g/L (8.3 g/100 mL) at 20°CHigh nih.govacs.org
Log Octanol-Water Partition Coefficient (Log P)0.41Low potential for bioaccumulation herts.ac.uk
Vapor Pressure29459 mPa at 20°CHighly volatile herts.ac.uk
2.21 mm HgVolatile nih.gov
Henry's Law Constant3.8 x 10⁻⁶ atm-m³/molExpected to volatilize from water nih.gov
3.41 x 10⁻¹ Pa m³/mol at 25°CModerately volatile herts.ac.uk

Table 2: Soil Mobility Data for Furfural This table presents data related to the mobility and sorption behavior of Furfural in soil.

ParameterValueSoil Type/ConditionsInterpretationSource(s)
Soil Adsorption Coefficient (Koc)40 (estimated)Not specifiedVery high mobility nih.gov
Soil Adsorption Coefficient (K)52.2 - 56.9Sandy loam soilsHigh mobility epa.gov
Sorption Distribution Coefficient (Kd)0.116 L/gOrganobentoniteAdsorbs to specific media univ-usto.dzresearchgate.net

Integrated Biorefinery Concepts for Furfural Einecs 285 130 8

Co-Production of Furfural (B47365) (Einecs 285-130-8) with Other Value-Added Chemicals

Integration with 5-Hydroxymethylfurfural (B1680220) (HMF) Production

Lignocellulosic biomass is composed of both C5 (pentose) and C6 (hexose) sugars. While furfural is derived from C5 sugars like xylose, C6 sugars like glucose can be converted into another valuable platform chemical, 5-Hydroxymethylfurfural (HMF). mdpi.commdpi.com Integrated processes are designed to convert both sugar types simultaneously or sequentially. repec.org

The co-production of furfural and HMF can be achieved in a single-pot reaction using biphasic solvent systems and specialized catalysts. mdpi.comresearchgate.net For instance, a process using a γ-valerolactone (GVL) solvent with a SnSO₄-H₂SO₄ catalyst system has shown promising yields for both furfural (42%) and HMF (34%) from glucose. mdpi.com Another approach couples metal halides like ferric chloride (FeCl₃) with a tetrahydrofuran (B95107) (THF) co-solvent, achieving high simultaneous yields of furfural (95%) and HMF (51%) directly from maple wood. rsc.org These systems work by creating an environment where the C5 sugars from hemicellulose are dehydrated to furfural, and the C6 sugars from cellulose (B213188) are converted to HMF. repec.orgacs.org The use of a biphasic system, often with an organic solvent like methyl isobutyl ketone (MIBK), is crucial as it continuously extracts the furans as they are formed, preventing their degradation and increasing yields. rsc.orgosu.edu

Simulations of integrated biorefineries producing both furfural and HMF from bagasse have demonstrated that recycling unreacted sugars can maximize the production of both chemicals while minimizing CO2 emissions. repec.org

Table 1: Reported Yields for Co-production of Furfural and HMF from Various Feedstocks This table is interactive. Users can sort columns by clicking on the headers.

Feedstock Catalyst System Solvent System Furfural Yield HMF Yield Source
Corncobs Polytriphenylamine-SO3H γ-valerolactone 74% 32% osti.gov
Wheat Straw FePO4 / NaH2PO4 THF / H₂O 92% 44% osti.gov
Poplar Wood Ferric Chloride (FeCl₃) THF / H₂O 94% 66% osti.gov
Poplar Wood HCl / AlCl₃ Dioxane / H₂O 91% 69% acs.org
Corncob HSO₃-ZSM-5 Zeolite THF / H₂O 89% 49% acs.org

Recovery of Acetic Acid and Lignin (B12514952) in Furfural (this compound) Biorefineries

During the acid-catalyzed hydrolysis of hemicellulose to produce furfural, other valuable components are released. acs.orggoogle.com Acetyl groups in the hemicellulose are converted to acetic acid, and the lignin fraction of the biomass is often solubilized or left as a solid residue. ucr.edugoogle.com Recovering these co-products is essential for improving the economic feasibility of the biorefinery. acs.orgx-mol.net

Modern furfural production processes are being designed to explicitly include recovery steps for these materials. acs.org For example, a novel process has been developed that integrates lignin recovery via membrane filtration prior to the production of furfural from prehydrolysate liquors of kraft dissolving pulp mills. acs.orgx-mol.net This approach not only yields a low molecular weight, sulfur-free lignin suitable for niche applications but also improves the efficiency of the subsequent furfural conversion step. acs.orggoogle.com

Similarly, acetic acid can be recovered from the process streams. google.com One method involves using solvent extraction with solvents like ethyl acetate (B1210297) to separate acetic acid from the sugar-rich solution before it proceeds to fermentation or other conversion processes. eucalyptus.com.br A hardwood prehydrolysate from a pulp mill, for instance, could contain approximately 46 tonnes of lignin and 15 tonnes of acetic acid for every 83 tonnes of sugars, highlighting the significant economic potential of their recovery. google.com

Techno-Economic Analysis of Integrated Furfural (this compound) Biorefineries

Techno-economic analysis (TEA) is a critical tool for evaluating the commercial potential of integrated biorefinery concepts. rsc.org It assesses the costs, profitability, and market risks associated with a particular process design, guiding research and development toward economically viable pathways. researchgate.net

Cost Distribution and Sensitivity Analysis in Furfural (this compound) Production

The total cost of furfural production is typically broken down into capital costs (equipment, installation) and operating costs (raw materials, energy, labor). osti.gov For integrated biorefineries, the cost structure can be complex. In a process co-producing furfural and HMF, the high operating costs associated with solvents and catalysts for HMF production can represent the largest share of expenses. repec.org

A TEA of a one-pot system for co-producing furfural, lignin, and ethanol (B145695) from switchgrass found that the process was cost-competitive, with a minimum furfural selling price (MFSP) of $625 per tonne, which was 37% lower than the market price at the time of the study. researchgate.netosu.edu

Sensitivity analysis helps identify which variables have the most significant impact on profitability. researchgate.net For the integrated furfural-HMF process, the cost of the solvent was the most critical parameter affecting economic benefit. repec.org In the furfural-lignin-ethanol system, technical parameters like reaction temperature and solid loading had a larger effect on the MFSP than economic parameters like material costs. researchgate.netosu.edu This indicates that process optimization and technological improvements are key to enhancing profitability. repec.org

Table 2: Economic Analysis of an Integrated Furfural, Lignin, and Ethanol Biorefinery This table is interactive. Users can sort columns by clicking on the headers.

Parameter Base Case Value Unit Source
Feedstock Switchgrass - researchgate.net
Carbon Conversion to Furfural 17.9% % of total carbon researchgate.netosu.edu
Carbon Conversion to Lignin 16.0% % of total carbon researchgate.netosu.edu
Carbon Conversion to Ethanol 15.1% % of total carbon researchgate.netosu.edu

Energy Integration and Heat Recovery in Furfural (this compound) Processes

Furfural production, particularly the purification section involving distillation, is energy-intensive. acs.orgmdpi.com Energy integration and heat recovery are therefore crucial for reducing operating costs and improving the sustainability of the process. researchgate.net By designing heat exchanger networks, the heat from hot process streams can be used to preheat cold feed streams, significantly reducing the need for external energy inputs like high-pressure steam. acs.orgacs.org

In one novel integrated process designed for furfural production with acetic acid and lignin recovery, a heat exchanger network led to a remarkable 99.5% savings in heat energy. acs.orgx-mol.net This reduced the process's energy intensity to just 0.47 GJ per tonne, a fraction of that required by conventional methods. acs.orgx-mol.net Similarly, simulations for an integrated furfural-HMF plant showed that heat integration could achieve an energy recovery potential of 71%. repec.org The use of dividing wall columns (DWCs) in the purification section is another strategy that can significantly reduce energy consumption compared to traditional distillation setups. researchgate.net

Scaling-Up and Commercial Viability of Furfural (this compound) Production

Transitioning a furfural production process from the laboratory to a commercial scale presents numerous challenges. researchgate.net Key factors determining commercial viability include achieving high yields and productivities, ensuring the stability and recyclability of catalysts, and designing efficient and cost-effective reactors and separation systems. researchgate.netsamipubco.com

The market for furfural is projected to grow, driven largely by the demand for its derivative, furfuryl alcohol. researchgate.net However, for furfural to become a truly competitive platform chemical for biofuels and other large-volume products, its production cost must be significantly reduced. osti.gov This requires continued innovation in process intensification, catalyst development, and the successful implementation of integrated biorefinery models that maximize value from every component of the biomass feedstock. acs.orgresearchgate.net The development of robust, scalable, and profitable processes is essential for the future commercial success of furfural production. x-mol.netresearchgate.net

Challenges and Opportunities in Biorefinery Design for Furfural (this compound)

The design and implementation of integrated biorefineries for furfural production face a complex set of challenges and opportunities that span technical, economic, and market domains.

Challenges:

The primary challenges in furfural biorefinery design are centered on process efficiency, cost-effectiveness, and feedstock variability.

Low Process Yield and Selectivity: Traditional furfural production methods are plagued by low yields, often around 50%, due to undesirable side reactions like condensation and resinification of furfural. researchgate.netfrontiersin.orgresearchgate.net The complexity of the feedstock and low selectivity of the conversion process are significant hurdles. higfly.eu

Feedstock-Related Issues: The implementation of biorefineries must contend with challenges like the seasonality and geographical distribution of biomass. segovia-hernandez.com The inherent resistance of the lignocellulosic structure to fractionation also poses a significant technical barrier. rsc.org Furthermore, impurities in real biomass hydrolysates, such as salts, can lead to significant catalyst deactivation. rsc.org

Catalyst Performance and Deactivation: While mineral acids like sulfuric acid are inexpensive catalysts, they cause corrosion, are difficult to recover, and pose environmental risks. researchgate.netresearchgate.net The development of stable and reusable solid acid catalysts is a key research area, but these catalysts can be deactivated by factors such as coking (carbon deposition), sintering of metal components, and poisoning from species in the feedstock. higfly.eursc.orgresearchgate.netrsc.orglidsen.com

Energy Intensity and Separation Costs: Existing furfural production processes are typically energy-intensive. acs.orgacs.org The separation and purification of furfural from the reaction mixture, often involving steam stripping and distillation, contribute significantly to operating costs. frontiersin.orgresearchgate.net Solvent recovery in biphasic systems also adds to process complexity and cost. researchgate.net

Economic and Market Risks: Biorefinery processes can be complex and associated with high technical and market risks. osu.edu The high operating costs, particularly for solvents and catalysts, represent a major portion of the expenses in integrated processes. repec.org The market for furfural faces competition from cheaper fossil-based alternatives, such as phenolic resins, which can limit market growth. frontiersin.org

Opportunities:

Despite the challenges, numerous opportunities exist to enhance the viability and profitability of furfural biorefineries.

Technological Advancements: Novel process designs offer immense potential. Reactive distillation, which combines reaction and separation in a single unit, can minimize byproduct formation by immediately removing furfural from the reaction zone. rsc.org The use of biphasic solvent systems has been shown to increase furfural yield and selectivity. rsc.org Additionally, advancements in areas like membrane filtration for byproduct recovery can reduce energy consumption. acs.orgacs.org

Market Growth for Bio-Based Products: There is a growing global demand for renewable and sustainable chemicals, driven by environmental concerns and government policies promoting greener products. coherentmarketinsights.comtransparencymarketresearch.commarketresearchfuture.com This trend is expected to boost the furfural derivatives market. transparencymarketresearch.comtbrc.info Furfural and its derivatives have applications in a wide range of industries, including agriculture, pharmaceuticals, plastics, and as precursors for biofuels. ucr.edufrontiersin.orgtransparencymarketresearch.comglobenewswire.comresearchgate.net

Development of Advanced Catalysts: Research into new catalytic systems is a major area of opportunity. The development of efficient and robust solid acid catalysts, such as zeolites or sulfonated materials, could replace corrosive mineral acids, simplifying the process and reducing environmental impact. higfly.eumdpi.comscirp.org Deep eutectic solvents (DES) are also being explored as green and effective media for furfural synthesis. frontiersin.orgnih.gov

Integration with Existing Industries: Integrating furfural production into existing facilities like pulp mills or sugar cane processing plants provides access to established infrastructure and low-cost feedstock streams (e.g., prehydrolysate liquor or bagasse), creating synergistic benefits and improving economic feasibility. mitacs.caresearchgate.netacs.org A techno-economic analysis showed that integrating furfural production with ethanol and lignin co-production could be cost-competitive with market prices. osu.edu

Interactive Data Table: Key Parameters in Furfural Biorefinery Design

ParameterChallengeOpportunityRelevant Research Finding
FeedstockVariability, seasonality, and impurities (e.g., ash, salts) hinder consistent processing. researchgate.netsegovia-hernandez.comUse of abundant, low-cost agricultural/forestry residues (corn cobs, bagasse) and waste streams from other industries. researchgate.netscirp.orgCorn cobs and sugarcane bagasse are the most commonly used commercial raw materials. researchgate.net
CatalystCorrosion and environmental issues with mineral acids; deactivation of solid catalysts. researchgate.netresearchgate.netresearchgate.netDevelopment of stable, reusable solid acid catalysts (e.g., zeolites, niobic acid) and novel solvent systems like Deep Eutectic Solvents (DES). scirp.orgnih.govZeolite H-mordenite catalyst gave a furfural yield of >75% in a continuous reactive distillation process. rsc.org
Process YieldTraditional processes have low yields (~50%) due to furfural degradation and side reactions. researchgate.netfrontiersin.orgBiphasic solvent systems and reactive distillation can significantly increase yield by in-situ product removal. osu.edursc.orgA biphasic system with an organic solvent can prevent furfural degradation, increasing yield and selectivity. rsc.org
Energy ConsumptionHigh energy requirements for heating and product separation (distillation). frontiersin.orgacs.orgProcess integration, such as heat exchanger networks and novel reactors, can lead to significant energy savings. acs.orgacs.orgA novel reactor design with internal heat recovery resulted in an energy intensity 99% lower than conventional processes. acs.orgacs.org
Product PortfolioFocusing solely on furfural can be economically risky due to market fluctuations. frontiersin.orgIntegrated biorefineries allow co-production of high-value products like ethanol, lignin, and various chemical derivatives. osu.edursc.orgrepec.orgTechno-economic models show that co-production of furfural, lignin, and ethanol is a cost-competitive strategy. osu.edu

Future Research Directions in Furfural Einecs 285 130 8 Chemistry

Advancements in Catalytic Systems for Furfural (B47365) Production and Transformation

The development of highly efficient and robust catalytic systems is paramount for the economic viability of furfural-based biorefineries. Future research will likely focus on several key areas:

Heterogeneous Catalysts: A significant push is being made to replace corrosive and difficult-to-recycle homogeneous acid catalysts, such as sulfuric acid, with solid acid catalysts. frontiersin.orgresearchgate.net Research is exploring the potential of various materials, including zeolites, functionalized carbons, and metal oxides, to provide high furfural yields and selectivity. frontiersin.org For instance, a novel heterogeneous catalyst, B: LA-SG (SiO2), created by immobilizing a deep eutectic solvent on silica (B1680970), has shown promising results, achieving a 45.3% furfural yield from corn cobs. frontiersin.org

Bifunctional Catalysts: The conversion of furfural to value-added chemicals often requires multiple reaction steps, such as hydrogenation and hydrodeoxygenation. The design of bifunctional catalysts that can facilitate multiple transformations in a single pot is a key research objective. sci-hub.se For example, the addition of aurichalcite and zincian malachite to Cu-based catalysts has been shown to enhance the hydrodeoxygenation of furfural to 2-methylfuran (B129897), with yields of 94.5% and 100% conversion. sci-hub.se

Nanocatalysts: The unique properties of nanomaterials, such as high surface area and quantum effects, offer exciting opportunities for developing novel catalysts with enhanced activity and selectivity. Research into the synthesis and application of nanocatalysts for furfural conversion is an emerging field with significant potential.

Interactive Data Table: Performance of Various Catalytic Systems in Furfural Production
CatalystFeedstockSolventTemperature (°C)Time (h)Furfural Yield (%)Reference
[Hpy][HSO4]XyloseWater-MIBK180275.4 mdpi.com
[Hpy][HSO4]HemicelluloseWater-MIBK180280.4 mdpi.com
HCl/CrCl3XyloseWater/Toluene140276 mdpi.com
Maleic AcidXyloseMicrowave2000.4767 mdpi.com
B: LA-SG (SiO2)Corn CobsWater1700.545.3 frontiersin.org

Novel Biorefinery Concepts for Enhanced Furfural Integration

The integration of furfural production into broader biorefinery concepts is crucial for maximizing resource utilization and economic returns. researchgate.netacs.org Future research in this area will likely focus on:

Integrated Production of Furfural and Other Platform Chemicals: Lignocellulosic biomass is a complex mixture of cellulose (B213188), hemicellulose, and lignin (B12514952). frontiersin.org Novel biorefinery models aim to valorize all of these components. For example, the hemicellulose fraction can be used for furfural production, while the cellulose can be converted to glucose for the production of ethanol (B145695) or other bio-based chemicals. rsc.org The lignin fraction can also be recovered and utilized in various applications. acs.org

Process Intensification: Research is underway to develop intensified processes that combine multiple unit operations into a single reactor, thereby reducing capital and operating costs. researchgate.net For example, reactive distillation, where the reaction and separation of products occur simultaneously, is a promising approach for furfural production. rsc.org

Circular Economy Approaches: The development of biorefinery concepts that operate within a circular economy framework is a key long-term goal. This involves the recycling of catalysts, solvents, and water, as well as the valorization of all waste streams. researchgate.net

Development of More Sustainable and Cost-Effective Furfural Production Procedures

The sustainability and cost-effectiveness of furfural production are critical for its widespread adoption. researchgate.netchemrxiv.org Key research directions include:

Utilization of Waste Biomass: A significant amount of research is focused on utilizing a wide variety of low-cost and abundant lignocellulosic feedstocks, such as agricultural residues (e.g., corn cobs, sugarcane bagasse) and forestry waste. researchgate.netchemrxiv.org

Green Solvents: The use of environmentally friendly solvents is a key aspect of sustainable furfural production. frontiersin.org Deep eutectic solvents (DES) and ionic liquids (ILs) are being investigated as green alternatives to traditional volatile organic solvents. frontiersin.orgmdpi.com Hydrophobic natural solvents like eugenol (B1671780) have also shown high extraction yields for furfural. acs.org

Energy Efficiency: The conventional process for furfural production is energy-intensive. acs.org Future research will focus on developing more energy-efficient processes, such as those that operate at lower temperatures and pressures, and those that effectively integrate heat recovery systems. acs.orgrsc.org Microwave-assisted heating is also being explored as a way to reduce reaction times and energy consumption. researchgate.net

Interactive Data Table: Comparison of Different Solvents for Furfural Extraction
SolventExtraction Yield (%)Reference
Thymol95 acs.org
Eugenol91 acs.org
Methyl isobutyl ketone (MIBK)85 acs.org
Toluene81 acs.org

Deeper Understanding of Reaction Kinetics and Thermodynamics in Furfural Systems

Kinetic Modeling: The development of accurate kinetic models for the complex reaction networks involved in furfural chemistry is a key priority. scirp.orgou.edu These models can be used to predict the effects of various operating parameters on furfural yield and selectivity, and to optimize reactor design and operation.

Mechanistic Studies: A deeper understanding of the reaction mechanisms at the molecular level is crucial for the rational design of more efficient catalysts and processes. mdpi.commaxapress.com This involves the use of advanced analytical techniques and computational modeling to elucidate the elementary steps of the reaction pathways.

Thermodynamic Analysis: A thorough thermodynamic analysis of furfural systems is necessary to determine the feasibility of different reaction pathways and to identify the optimal operating conditions for maximizing product yields. scribd.com This includes the determination of key thermodynamic properties such as heats of reaction and equilibrium constants. ou.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.